B1580098 GLYCINE-N-T-BOC (15N)

GLYCINE-N-T-BOC (15N)

Cat. No.: B1580098
M. Wt: 176.18
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE-N-T-BOC (15N) is a useful research compound. Molecular weight is 176.18. The purity is usually 98%.
BenchChem offers high-quality GLYCINE-N-T-BOC (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE-N-T-BOC (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

176.18

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization & Applications of N-t-Boc-Glycine-15N

[1]

Executive Summary

N-t-Boc-Glycine-15N is the

11


1

Part 1: Molecular Identity & Structural Analysis[1]

Chemical Identity
  • Systematic Name: N-(tert-Butoxycarbonyl)[

    
    N]glycine[1]
    
  • Synonyms: Boc-Gly-OH-15N; Boc-[15N]Glycine[1]

  • CAS Registry Number: 106665-75-2 (Labeled); 4530-20-5 (Unlabeled)[1]

  • Molecular Formula:

    
    [1]
    
  • SMILES: CC(C)(C)OC(=O)[15NH]CC(=O)O

Molecular Weight Calculation

The substitution of naturally occurring


  • Monoisotopic Mass (

    
    N-labeled):  176.08  g/mol [1]
    
  • Average Molecular Weight: 176.18 g/mol [1]

Structural Connectivity Diagram

The following diagram illustrates the connectivity, highlighting the acid-labile Boc protecting group and the isotopically labeled nitrogen center.

ChemicalStructureFigure 1: Structural Connectivity of Boc-Gly-OH-15NBoctert-Butoxycarbonyl (Boc)Hydrophobic ShieldNitrogen15N Isotope(NMR Active Nucleus)Boc->NitrogenCarbamate Bond(Acid Labile)GlycineGlycine Backbone(C-alpha / Carboxyl)Nitrogen->GlycinePeptide Bond Precursor

Figure 1: The Boc group protects the

1

Part 2: Physicochemical Properties[1]

Physical Constants
PropertyValue / DescriptionContext
Physical State White Crystalline PowderHygroscopic; store desiccated.[1]
Melting Point 86 – 89 °CSharp melting range indicates high purity.[1]
Solubility High in organic solventsSoluble in DCM, DMF, DMSO, MeOH.[1] Sparingly soluble in water (unless ionized).[1]
pKa (Carboxyl) ~3.8 (Estimated)Similar to standard Boc-Gly-OH; acidic carboxyl group.[1]
Isotopic Purity ≥ 98 atom %

N
Critical for maximizing NMR signal-to-noise ratio.[1]
Stability Profile
  • Acid Sensitivity: The tert-butyl carbamate (Boc) moiety is inherently acid-labile.[1] Exposure to strong acids (TFA, HCl, HBr/AcOH) results in the cleavage of the Boc group, releasing isobutylene and CO

    
    , and yielding the free amine salt (H-Gly-OH-15N).[1]
    
  • Base Stability: The compound is stable under basic conditions (e.g., tertiary amines, dilute NaOH), making it orthogonal to Fmoc chemistry strategies, although it is primarily used in Boc-based Solid Phase Peptide Synthesis (SPPS).[1]

Part 3: Spectroscopic Signature (The N Advantage)

NMR Characteristics

The primary utility of this compound lies in its NMR visibility. The

  • Chemical Shift (

    
    ): 
    
    • Urethane (Boc) Nitrogen: Typically resonates upfield relative to amide nitrogens.[1]

    • Range: ~60–90 ppm (relative to liquid NH

      
      ).[1]
      
    • Comparison: Upon deprotection and peptide coupling, the resulting amide nitrogen shifts downfield to the 100–125 ppm region. This distinct shift allows researchers to monitor the deprotection reaction in real-time.[1]

NMR Calibration Standards

When reporting chemical shifts for Boc-Gly-OH-15N, referencing is critical.

  • Standard: Liquid Ammonia (0 ppm) is the biochemical standard.[1]

  • Secondary Reference: Nitromethane (0 ppm on IUPAC scale)

    
     380 ppm on NH
    
    
    scale.[1] Note: Ensure you know which scale your literature sources use.

Part 4: Synthetic Utility & Protocols

Application in Solid Phase Peptide Synthesis (SPPS)

Boc-Gly-OH-15N is used to introduce a labeled glycine residue into a peptide chain.[1] The Boc strategy relies on acid for deprotection and base for neutralization.[1]

Protocol: Incorporation into Peptide Chain
  • Activation: Dissolve Boc-Gly-OH-15N (3 eq) in DMF. Add HBTU (2.9 eq) and DIEA (6 eq).[1] Activate for 2-3 minutes.

  • Coupling: Add the activated solution to the resin-bound amine.[1] Agitate for 45-60 minutes.

  • Validation: Perform a Kaiser test (ninhydrin).[1] A negative result (yellow beads) confirms complete coupling.[1]

  • Deprotection (Boc Removal):

    • Wash resin with DCM.[1]

    • Treat with 50% TFA in DCM (v/v) for 1 minute (pre-wash), then 20 minutes (reaction).[1]

    • Mechanism: The TFA protonates the carbonyl oxygen of the Boc group, leading to tert-butyl cation elimination.

    • Note: Scavengers (e.g., anisole) are usually not required for Glycine but are essential if sensitive side chains (Trp, Met) are present.[1]

Deprotection Pathway Diagram

The following diagram details the chemical transformation during the deprotection step, a critical phase where the

DeprotectionFigure 2: Acidolytic Deprotection MechanismStep1Boc-Gly-OH-15N(Protected)IntermediateCarbamic Acid Intermediate(Unstable)Step1->IntermediateProtonation & CleavageReagentReagent:50% TFA / DCMReagent->Step1ProductsH-Gly-OH-15N (TFA Salt)+ Isobutylene (Gas) + CO2 (Gas)Intermediate->ProductsDecarboxylation

Figure 2: TFA-mediated removal of the Boc group liberates the

1

Part 5: Handling, Storage & Safety

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow hydrolysis.[1]

  • Atmosphere: Keep tightly sealed.[1] The compound is hygroscopic; moisture absorption can lead to hydrolysis of the Boc ester over time, generating free glycine.

Safety Precautions
  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle the powder in a fume hood to avoid inhalation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78288, N-(tert-Butoxycarbonyl)glycine.[1] Retrieved from [Link]

  • Bertani, P., et al. (2014). 15N chemical shift referencing in solid state NMR.[1][2][3] Solid State Nuclear Magnetic Resonance, 61-62, 15-18.[1] Retrieved from [Link]

Precision Synthesis and Purification of Boc-[¹⁵N]Glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(tert-Butoxycarbonyl)-[¹⁵N]glycine (Boc-¹⁵N-Gly-OH) represents a critical foundational step in the production of isotopically labeled peptides for NMR structural studies and metabolic tracking. While the protection of glycine with di-tert-butyl dicarbonate (Boc₂O) is standard organic chemistry, the high cost of ¹⁵N-glycine (~


100/g) demands a protocol that prioritizes isotopic conservation  over reagent economy.

This guide moves beyond generic textbook procedures, presenting a modified Schotten-Baumann protocol optimized for high-value substrates. It features a self-validating purification logic that eliminates the need for silica chromatography, thereby maximizing yield (>95%) and preventing isotopic fractionation or loss on stationary phases.

Strategic Synthesis Planning

The Reaction Mechanism & Logic

The reaction utilizes a biphasic system (Water/Dioxane or Water/THF) to accommodate the zwitterionic nature of ¹⁵N-glycine and the lipophilicity of Boc₂O.

Key Mechanistic Constraints:

  • Nucleophilicity vs. Hydrolysis: The amine of glycine must be unprotonated (NH₂) to attack Boc₂O. This requires a pH > 9.6 (Glycine pKa₂). However, Boc₂O hydrolyzes rapidly in highly alkaline environments (pH > 11).

  • The "Sweet Spot": Maintaining a pH between 10.0 and 10.5 is the single most critical factor for yield.

  • Isotopic Conservation: Unlike standard synthesis where Boc₂O is the limiting reagent, here ¹⁵N-Glycine is the limiting reagent. We use excess Boc₂O and base to drive the labeled starting material to completion.[1]

Reagent Stoichiometry Table

Standardized for 1.0 g of ¹⁵N-Glycine scale.

ComponentRoleEquiv.Mass/VolNotes
¹⁵N-Glycine Limiting Reagent1.01.0 gStarting material (>98% ¹⁵N)
NaOH (1M) Base (Initial)1.013.3 mLNeutralizes zwitterion to anion
Na₂CO₃ Buffer/Base0.5~0.7 gMaintains pH ~10 buffer capacity
Boc₂O Electrophile1.2-1.53.5 - 4.4 gExcess ensures 100% consumption of ¹⁵N
1,4-Dioxane Co-solventN/A15-20 mLSolubilizes Boc₂O; miscible with water

Detailed Experimental Protocol

Phase 1: Solubilization and pH Stabilization
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pH probe (or high-range pH paper).

  • Dissolution: Dissolve 1.0 g of ¹⁵N-Glycine in 13.3 mL of 1M NaOH and 5 mL of water.

    • Checkpoint: Solution should be clear. Measured pH should be approx 11-12.

  • Buffering: Add 15 mL of 1,4-Dioxane. If the pH drops below 10, add solid Na₂CO₃ in small portions until pH stabilizes at ~10.5.

    • Expert Insight: Using a carbonate buffer prevents the pH from crashing as the amine reacts and releases protons, avoiding the need for constant manual titration with NaOH.

Phase 2: The Boc Protection (Schotten-Baumann)
  • Addition: Dissolve 1.5 equivalents of Boc₂O in 5 mL of 1,4-Dioxane. Add this solution dropwise to the stirring glycine mixture over 30 minutes.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12–18 hours.

    • Monitoring: Check pH every hour for the first 4 hours. If pH < 9.5, add 1M NaOH dropwise to restore to 10.0.

    • Completion: The reaction is complete when TLC (ninhydrin stain) shows the disappearance of the free amine spot (baseline) and appearance of the product (Rf ~0.4-0.5 in CHCl₃/MeOH/AcOH).

Phase 3: The "Purification Pivot" (Workup)

This stage separates the product from unreacted Boc₂O without column chromatography.

  • Wash (Base Phase): Dilute the reaction mixture with 20 mL water. Wash with Diethyl Ether or Hexanes (2 x 30 mL).

    • Logic: At pH > 9, Boc-¹⁵N-Glycine is a salt (carboxylate anion) and stays in the water. Unreacted Boc₂O and Boc-byproducts are organic-soluble and are removed in the ether layer.

    • CRITICAL: Do NOT discard the aqueous layer; it contains your expensive isotope.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 1M KHSO₄ or 10% Citric Acid to pH 2–3.

    • Why KHSO₄? It is milder than HCl and prevents cleavage of the acid-labile Boc group during workup [1].

    • Observation: The solution may become cloudy as the protonated Boc-¹⁵N-Glycine precipitates or forms an oil.

  • Extraction (Acid Phase): Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

    • Logic: The product is now protonated and moves into the organic phase.

  • Drying: Combine Ethyl Acetate extracts. Wash once with Brine (saturated NaCl). Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate via rotary evaporation (bath < 40 °C).

Phase 4: Crystallization
  • Residue: You will likely obtain a viscous clear oil or white solid.

  • Solvent System: Dissolve the residue in a minimum amount of warm Ethyl Acetate (~2-3 mL).

  • Precipitation: Slowly add Hexane (or Petroleum Ether) until turbidity persists. Cool at 4 °C overnight.

  • Collection: Filter the white crystals, wash with cold Hexane, and dry in vacuo.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the chemical transformation and the critical pH-dependent equilibrium.

BocSynthesis cluster_conditions Critical Control Parameters Gly 15N-Glycine (Zwitterion) Anion Glycinate Anion (NH2-CH2-COO-) Gly->Anion Deprotonation pH > 9.6 Base Base (OH-/CO3) Base->Anion Inter Tetrahedral Intermediate Anion->Inter Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Inter Product Boc-15N-Glycine (Anionic Form) Inter->Product Elimination of t-BuOH/CO2

Caption: Mechanism of Boc protection highlighting the necessity of the free amine nucleophile generated at high pH.

Purification Logic Flow

This flowchart demonstrates the "Wash-Acidify-Extract" logic that ensures purity without chromatography.

Purification Mix Crude Reaction Mixture (pH ~10) Wash Wash with Hexane/Ether Mix->Wash Phase1 Phase Separation Wash->Phase1 Org1 Organic Layer 1 (Unreacted Boc2O, Byproducts) Phase1->Org1 Discard Aq1 Aqueous Layer (Boc-15N-Gly Salt) Phase1->Aq1 Keep Acidify Acidify to pH 2-3 (KHSO4 / Citric Acid) Aq1->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Phase2 Phase Separation Extract->Phase2 Aq2 Aqueous Layer (Salts, unreacted Glycine) Phase2->Aq2 Discard Org2 Organic Layer 2 (Product: Boc-15N-Gly-OH) Phase2->Org2 Keep Final Dry, Concentrate, Crystallize Org2->Final

Caption: The "Wash-Acidify-Extract" protocol isolates the product based on pH-dependent solubility switches.

Quality Control & Characterization

Upon isolation, the product must be verified. The ¹⁵N label introduces specific splitting patterns in NMR.

Expected Analytical Data
TechniqueParameterExpected ResultNotes
Melting Point Range86 – 89 °CMatches literature for Boc-Gly [2]
¹H NMR δ (ppm)1.45 (s, 9H, Boc)t-Butyl group singlet
3.90 (d, 2H, α-CH₂)Doublet due to ¹J(¹H-¹⁵N) coupling (~5-6 Hz)
5.05 (d, 1H, NH)Broad doublet, ¹J(¹H-¹⁵N) coupling (~90 Hz)
10.5 (bs, 1H, COOH)Acidic proton
¹³C NMR δ (ppm)28.3 (CH₃), 42.1 (CH₂), 80.0 (C-O), 156.1 (CO-NH), 174.5 (COOH)Carbonyls may show small ²J(¹³C-¹⁵N) coupling
¹⁵N NMR Shift~70-80 ppm (relative to liq.[2] NH₃)Characteristic carbamate shift
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: pH dropped below 9.5 during reaction, or acidification was insufficient (pH > 3) during workup.

    • Fix: Use a pH meter, not paper. Ensure pH reaches 2.0 during acidification (Boc-Gly pKa is ~3.8, so pH 2 ensures >99% protonation).

  • Issue: Oil instead of Solid.

    • Cause: Residual solvent (Dioxane) or impurities.[3]

    • Fix: Repeated co-evaporation with Hexane or Diethyl Ether helps induce crystallization. Scratching the flask glass also initiates nucleation.

References

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research , 12(5), 258-268.

  • Sigma-Aldrich. (2023). Boc-Gly-OH-15N Product Specification & COA.

  • Keller, O., et al. (1975). Preparation of t-butyloxycarbonylamino acids. Organic Syntheses, 55, 114.
  • GuideChem. (2024). Preparation method of Boc-glycine.

Sources

The Boc Strategy in Peptide Synthesis: A Technical Guide to Acidolytic Orthogonality

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role and application of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS).

Executive Summary: The "Graduated Acidolysis" Principle

The Boc protecting group represents the foundational chemistry of Solid-Phase Peptide Synthesis (SPPS), first introduced by R.B. Merrifield. Unlike the base-labile Fmoc strategy, Boc chemistry relies on graduated acidolysis . The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-amino Boc group is removed by a moderately strong acid (Trifluoroacetic acid, TFA), while side-chain protecting groups and the resin linkage require a strong acid (Hydrogen Fluoride, HF) for final cleavage.[1]

While Fmoc is currently the standard for routine synthesis due to safety and automation ease, Boc remains indispensable for "difficult sequences" —peptides prone to aggregation, those containing base-sensitive moieties (e.g., depsipeptides, thioesters), or sequences requiring simultaneous side-chain deprotection under specific conditions.[2]

The Boc-SPPS Reaction Cycle

The Boc synthesis cycle differs fundamentally from Fmoc in its requirement for a distinct neutralization step. The amine released after deprotection is a protonated trifluoroacetate salt, which is non-nucleophilic and must be neutralized before coupling.[3]

The Three-Stage Cycle
  • Deprotection: Removal of the N-terminal Boc group using TFA.

  • Neutralization: Conversion of the amine salt to a free amine using a tertiary base (DIEA).

  • Coupling: Reaction of the free amine with an activated amino acid.

Visualization: The Boc-SPPS Workflow

The following diagram illustrates the cyclical flow of Boc synthesis, highlighting the critical neutralization step often missed by novices transitioning from Fmoc chemistry.

Boc_SPPS_Cycle Start Boc-Amino Acid-Resin Deprotect 1. DEPROTECTION (50% TFA in DCM) Removes Boc group Start->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Salt Intermediate: Amine-TFA Salt (R-NH3+ -OOCCF3) Wash1->Salt Neutralize 2. NEUTRALIZATION (10% DIEA in DCM) Releases Free Amine Salt->Neutralize Wash2 Wash (DCM/DMF) Neutralize->Wash2 Coupling 3. COUPLING (Boc-AA-OH + Activator) Wash2->Coupling Check Kaiser Test (Monitoring) Coupling->Check Check->Start Complete (Blue -> Colorless) Check->Coupling Incomplete (Blue)

Figure 1: The Boc-SPPS reaction cycle. Note the critical intermediate amine salt requiring neutralization prior to acylation.[4][5]

Mechanistic Insight: Acidolysis of the Boc Group

The removal of the Boc group is an acid-catalyzed elimination. Understanding this mechanism is vital for troubleshooting side reactions, such as the alkylation of scavenger-free tryptophan residues.

Reaction Mechanism[5][6][7][8][9]
  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Fragmentation: The tert-butyl cation is cleaved, releasing the carbamic acid intermediate.

  • Decarboxylation: Spontaneous loss of CO₂ yields the amine salt.

  • Scavenging: The generated tert-butyl cation (isobutylene precursor) is a potent electrophile. In the absence of scavengers (or in dilute TFA), it can alkylate sensitive side chains (Tyr, Trp, Met).

Boc_Mechanism Boc Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate Boc->Protonated Protonation TFA + TFA (H+) TFA->Protonated Cleavage Fragmentation Protonated->Cleavage Carbamic Carbamic Acid (R-NH-COOH) Cleavage->Carbamic Cation t-Butyl Cation (C4H9+) Cleavage->Cation AmineSalt Amine Salt (R-NH3+) Carbamic->AmineSalt - CO2 Gas CO2 (Gas) Carbamic->Gas Isobutylene Isobutylene (Volatile) Cation->Isobutylene - H+

Figure 2: Acidolytic cleavage mechanism of the Boc group showing the generation of the reactive tert-butyl cation.

The Critical Cleavage: High Risk, High Reward

The defining feature of Boc chemistry is the use of anhydrous Hydrogen Fluoride (HF) for final cleavage. HF is extremely hazardous but offers superior solvation power, often solubilizing aggregates that precipitate in TFA (Fmoc strategy).

The "Low-High" HF Procedure (Tam & Merrifield)

To mitigate the risk of side reactions (alkylation by benzyl cations) during HF cleavage, Tam and Merrifield developed the "Low-High" protocol.[6][4][7][8] This is the gold standard for Boc cleavage.

  • Low HF Step (S_N2 Mechanism):

    • Conditions: Low concentration of HF (25%) in Dimethyl Sulfide (DMS) (65%) with p-cresol (10%).[7]

    • Mechanism: The high concentration of DMS forces the reaction to proceed via an S_N2 mechanism rather than S_N1. This suppresses carbocation formation.[7][8]

    • Result: Cleaves most side-chain groups (Bzl, Z) and reduces Met(O), but leaves Arg(Tos) and Cys(4-MeBzl) intact.

  • High HF Step (S_N1 Mechanism):

    • Conditions: Evaporate DMS; add high concentration HF (90%) with anisole/p-cresol.

    • Mechanism: Standard S_N1 acidolysis.

    • Result: Cleaves the remaining stubborn groups (Arg, Cys) and the resin linkage.[8]

Low_High_HF Step1 STEP 1: Low HF (HF:DMS:p-Cresol 25:65:10) Temp: 0°C, 2 Hours Mech1 Mechanism: SN2 (Suppresses Carbocations) Step1->Mech1 Result1 Cleaves: Bzl, Z, Bom Reduces: Met(O) Intact: Arg(Tos), Cys(MBzl) Mech1->Result1 Step2 Evaporation of DMS/HF Result1->Step2 Step3 STEP 2: High HF (HF:Anisole 90:10) Temp: 0°C, 45 Mins Step2->Step3 Mech2 Mechanism: SN1 (Strong Acidolysis) Step3->Mech2 Result2 Cleaves: Arg(Tos), Cys(MBzl) Cleaves: Peptide-Resin Linkage Mech2->Result2

Figure 3: The Tam-Merrifield "Low-High" HF cleavage protocol designed to minimize alkylation side reactions.

Strategic Comparison: Boc vs. Fmoc

While Fmoc is the default for high-throughput synthesis, Boc is the strategic choice for specific chemical challenges.[2]

FeatureBoc StrategyFmoc Strategy

-Amino Protection
Acid-labile (TFA)Base-labile (Piperidine)
Side-Chain Protection Benzyl-based (Bzl, Z, Tos)tert-Butyl-based (tBu, Trt, Boc)
Final Cleavage HF (Hazardous, requires special apparatus)TFA (Safer, standard glassware)
Aggregation Solubility High (TFA protonates peptide, breaking H-bonds)Moderate (Aggregation can occur in DMF)
Base Sensitivity Excellent (No base used until neutralization)Poor (Repeated base exposure degrades some groups)
Cost Generally lower raw material costHigher cost for Fmoc-AA derivatives
When to Choose Boc:
  • "Difficult" Sequences: The repeated TFA treatments protonate the peptide backbone, disrupting the

    
    -sheet formation that causes aggregation and synthesis failure (deletion sequences).
    
  • Base-Sensitive Targets: Peptides containing ester linkages (depsipeptides) or thioesters which are unstable in piperidine.

  • Acid-Resistant Linkers: When synthesizing peptide thioesters for Native Chemical Ligation (NCL) using specific linkers that require HF for cleavage.

Troubleshooting & Optimization

Common Side Reactions[5][8]
  • Diketopiperazine (DKP) Formation: Occurs at the dipeptide stage, especially with Proline or Glycine at the C-terminus.

    • Solution: Use bulky resins (PAM resin) or rapid coupling protocols.

  • Aspartimide Formation: Cyclization of Asp residues (Asp-Gly, Asp-Ser).

    • Solution: Use OcHex (Cyclohexyl) ester protection for Asp instead of OBzl (Benzyl). OcHex is more sterically hindered and stable.

  • Alkylation of Tyr/Trp: Caused by benzyl cations during HF cleavage.

    • Solution: Strict adherence to the "Low-High" HF protocol and use of scavengers (p-cresol).

Scavenger Cocktail (Standard HF)

For a standard (non-Low-High) cleavage, the following cocktail is recommended:

  • Anisole (10%): General scavenger.

  • Dimethyl Sulfide (DMS): Reduces Met(O).[8]

  • p-Cresol: Protects Tyr.

  • p-Thiocresol: Essential if Trp(For) (Formyl-protected Tryptophan) is present.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Synonyms and alternative names for GLYCINE-N-T-BOC (15N).

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for GLYCINE-N-T-BOC (15N) , a critical isotopic precursor in biomolecular NMR and peptide chemistry. It is structured to provide immediate access to nomenclature, chemical identity, and validated experimental applications without unnecessary preamble.

Nomenclature, Isotopic Verification, and Synthetic Application[1]

Core Identity & Nomenclature Architecture

GLYCINE-N-T-BOC (15N) is the N-tert-butoxycarbonyl protected derivative of Glycine where the alpha-amino nitrogen is substituted with the stable isotope Nitrogen-15 (


N). This compound serves as a fundamental building block for introducing isotopically labeled backbone amides into peptides synthesized via the Boc-chemistry (acid-labile) strategy.
Deconstructed Nomenclature
  • Glycine: The core amino acid backbone (2-aminoacetic acid).

  • N-t-Boc (or Boc): The tert-butyloxycarbonyl protecting group attached to the amine.[1][2][3] This group renders the amine nucleophile inert during carboxyl activation but is removable under acidic conditions (e.g., Trifluoroacetic acid).[4]

  • (15N): Denotes >98 atom % enrichment of the nitrogen position with the

    
    N isotope (spin 1/2), making it NMR active and distinguishable from the natural abundance 
    
    
    
    N (spin 1).
Synonyms and Database Identifiers

The following table consolidates all recognized synonyms and registry numbers to facilitate accurate procurement and database searching.

Identifier TypeValue / NameContext
Primary Name N-(tert-Butoxycarbonyl)glycine-15N IUPAC / Standard Chemical
Common Synonym Boc-Gly-OH-15N Peptide Synthesis (Shorthand)
Alt.[1][] Synonym Glycine-15N, N-t-Boc derivativeCatalog / Inventory
Alt. Synonym N-t-Boc-Glycine (

N)
Literature Variant
Linear Formula Boc-

NH-CH

-COOH
Structural Representation
CAS Number 106665-75-2 Specific to

N Labeled
CAS (Unlabeled) 4530-20-5Reference only - Do not confuse
MDL Number MFCD00084217Chemical Database Key
SMILES CC(C)(C)OC(=O)[15NH]CC(O)=OChemoinformatics
InChI Key VRPJIFMKZZEXLR-VJJZLTLGSA-NUnique Molecular Key

Technical Specifications & Physical Properties

Accurate handling requires knowledge of the physical differences between the labeled and unlabeled forms. While chemical reactivity remains identical, the mass shift is critical for mass spectrometry (MS) validation.

PropertySpecificationNotes
Molecular Weight 176.18 g/mol +1 Da shift vs unlabeled (175.18)
Isotopic Purity ≥ 98 atom %

N
Critical for NMR signal-to-noise ratio
Chemical Purity ≥ 99% (HPLC)Ensure no truncated byproducts
Appearance White to off-white powderHygroscopic; store desiccated
Melting Point 86 - 89 °CIdentical to unlabeled standard
Solubility Soluble in DCM, DMF, DMSOStandard solvents for SPPS

Experimental Protocols

Protocol A: Isotopic Validation via H-NMR (Self-Validating Step)

Before using the reagent in expensive peptide synthesis, verify the


N enrichment. This protocol relies on the scalar coupling (

) between the

N nucleus and the attached proton.

Principle: In unlabeled Boc-Gly-OH, the carbamate proton (-NH-) appears as a broad singlet or weak triplet. In Boc-Gly-OH-15N , the -


NH- proton is split into a distinct doublet  by the 

N nucleus (Spin 1/2).

Procedure:

  • Sample Prep: Dissolve ~5 mg of Boc-Gly-OH-15N in 600 µL of DMSO-d

    
    .
    
  • Acquisition: Run a standard 1D

    
    H-NMR experiment (minimum 300 MHz).
    
  • Analysis (The Validation Check):

    • Locate the amide/carbamate proton resonance around 7.0 - 7.5 ppm .

    • Pass Criteria: The peak must be a doublet with a coupling constant (

      
      ) of approximately 90-95 Hz .
      
    • Fail Criteria: A central singlet implies significant

      
      N contamination (loss of label).
      
Protocol B: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the incorporation of Boc-Gly-OH-15N into a peptide chain using a standard DCC/HOBt coupling cycle.

Reagents:

  • Resin: Merrifield or PAM resin (0.5 mmol/g loading).

  • Activator: Dicyclohexylcarbodiimide (DCC) / Hydroxybenzotriazole (HOBt).

  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

Workflow:

  • Deprotection: Treat resin-bound peptide with 50% TFA/DCM (2 x 1 min, then 1 x 20 min) to remove the previous Boc group.

  • Wash: DCM (3x), MeOH (1x), DCM (3x).

  • Neutralization: Treat with 10% DIEA/DCM (2 x 2 min). Wash with DCM (3x).

  • Activation (In Situ):

    • Dissolve Boc-Gly-OH-15N (3 equivalents relative to resin loading) in minimum DCM/DMF.

    • Add HOBt (3 eq) and DCC (3 eq).

    • Stir for 5 minutes at 0°C to form the active ester.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 1-2 hours.

  • Validation (Kaiser Test): Remove a few resin beads. Add ninhydrin reagents.

    • Result: Beads should remain colorless/yellow (indicates complete coupling of the 15N-Glycine). A blue color indicates incomplete reaction.

Visualization: The 15N-Boc-SPPS Cycle

The following diagram illustrates the specific flow of the


N isotope through the Solid Phase Peptide Synthesis (SPPS) cycle. It highlights the critical "Entry Point" where the labeled reagent is introduced.

BocSPPS cluster_Coupling Isotope Incorporation Step Start Resin-Peptide-NH2 (Free Amine) CouplingRxn Coupling Reaction (Formation of Peptide Bond) Start->CouplingRxn Reagent Boc-Gly-OH-15N (CAS: 106665-75-2) Activation Activation (DCC/HOBt) Reagent->Activation Activation->CouplingRxn 15N Input Protected Resin-Peptide-15NH-Boc (Protected Intermediate) CouplingRxn->Protected Deprotection Deprotection (50% TFA in DCM) Protected->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization NextCycle Resin-Peptide-15NH2 (Ready for Next Cycle) Neutralization->NextCycle NextCycle->Start Next AA

Caption: Workflow for incorporating Boc-Gly-OH-15N into a peptide chain. The green path highlights the introduction of the stable isotope.

References

  • Sigma-Aldrich. Boc-Gly-OH-15N Product Specification & CAS Data. Merck KGaA. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24872197 (Boc-Glycine-15N). PubChem.[1][2][3] Retrieved from

  • ChemicalBook. BOC-Glycine-15N Chemical Properties and Synonyms. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational reference for the Boc-SPPS protocol described).

  • Boc Sciences. Glycine-N-T-BOC-[15N] Product Information. Retrieved from

Sources

A Comprehensive Technical Guide to BOC-Glycine-¹⁵N: Synthesis, Applications, and Methodologies for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Modern Drug Discovery

In the landscape of contemporary biomedical research and pharmaceutical development, the ability to trace, quantify, and characterize biomolecules with high precision is paramount. Stable isotope labeling, particularly with ¹⁵N, has emerged as a powerful and indispensable tool, offering a non-radioactive means to elucidate complex biological processes.[1] This guide focuses on a key reagent in this field: N-(tert-Butoxycarbonyl)-glycine-¹⁵N (BOC-Glycine-¹⁵N), a cornerstone for the synthesis of labeled peptides and for use as a metabolic tracer.[][] This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of BOC-Glycine-¹⁵N, from its fundamental properties and synthesis to its critical applications in cutting-edge research.

Physicochemical Properties of BOC-Glycine-¹⁵N

A thorough understanding of the physicochemical properties of BOC-Glycine-¹⁵N is essential for its effective application. The incorporation of the ¹⁵N isotope results in a predictable mass shift, which is the basis for its utility in mass spectrometry-based analyses.

PropertyValueSource(s)
CAS Number 106665-75-2[][4]
Molecular Formula C₇H₁₃¹⁵NO₄[]
Molecular Weight 176.18 g/mol [][4]
Synonyms N-(tert-Butoxycarbonyl)glycine-¹⁵N, ¹⁵N Labeled Boc-Gly-OH, Boc-¹⁵NHCH₂CO₂H[4][5]
Appearance White to off-white solid[5]
Purity Typically ≥98%[]
Isotopic Purity Typically ≥98 atom % ¹⁵N[4]

Synthesis of BOC-Glycine-¹⁵N: A Two-Stage Approach

The synthesis of BOC-Glycine-¹⁵N is a well-established two-stage process that begins with the synthesis of ¹⁵N-labeled glycine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for preventing self-polymerization during peptide synthesis.[6]

Stage 1: Synthesis of ¹⁵N-Glycine

The most common method for synthesizing ¹⁵N-glycine is through the amination of an α-haloacid, typically chloroacetic acid, with a ¹⁵N-labeled ammonia source.[7][8][9] This method, while effective, requires careful handling due to the cost of the isotopically enriched ammonia.[7][8]

Experimental Protocol: Synthesis of ¹⁵N-Glycine

  • Reaction Setup: In a well-ventilated fume hood, a solution of chloroacetic acid in water is prepared.

  • Amination: A stoichiometric excess of ¹⁵N-labeled aqueous ammonia (¹⁵NH₃) is slowly added to the chloroacetic acid solution with constant stirring. The reaction is typically carried out at room temperature.[7][8][9]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of chloroacetic acid and the formation of glycine.

  • Workup and Purification: Upon completion, the excess ammonia and water are removed under reduced pressure. The resulting solid, a mixture of ¹⁵N-glycine and ammonium chloride, is then purified.[7] Purification is often achieved by recrystallization from a solvent in which glycine has low solubility, such as methanol, to separate it from the more soluble ammonium chloride.[10]

Stage 2: Boc Protection of ¹⁵N-Glycine

Once pure ¹⁵N-glycine is obtained, the amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in a mixed solvent system under basic conditions.

Experimental Protocol: Boc Protection of ¹⁵N-Glycine

  • Dissolution: ¹⁵N-Glycine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Addition of (Boc)₂O: A solution of di-tert-butyl dicarbonate in the same organic solvent is added dropwise to the ¹⁵N-glycine solution while maintaining a basic pH and controlling the temperature.

  • Reaction Monitoring: The reaction is monitored by TLC to confirm the consumption of the starting ¹⁵N-glycine.

  • Workup and Purification: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl), leading to the precipitation of BOC-Glycine-¹⁵N. The crude product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated to yield the purified BOC-Glycine-¹⁵N.

Synthesis_Workflow cluster_stage1 Stage 1: ¹⁵N-Glycine Synthesis cluster_stage2 Stage 2: Boc Protection chloroacetic_acid Chloroacetic Acid amination Amination chloroacetic_acid->amination nh3 ¹⁵N-Ammonia nh3->amination glycine_crude Crude ¹⁵N-Glycine amination->glycine_crude purification1 Purification (Recrystallization) glycine_crude->purification1 glycine_pure Pure ¹⁵N-Glycine purification1->glycine_pure boc_protection Boc Protection glycine_pure->boc_protection boc2o (Boc)₂O boc2o->boc_protection boc_glycine_crude Crude BOC-Glycine-¹⁵N boc_protection->boc_glycine_crude purification2 Purification (Extraction & Crystallization) boc_glycine_crude->purification2 boc_glycine_final BOC-Glycine-¹⁵N purification2->boc_glycine_final

Caption: Workflow for the synthesis of BOC-Glycine-¹⁵N.

Applications in Research and Drug Development

The utility of BOC-Glycine-¹⁵N spans several key areas of biomedical research and pharmaceutical development, primarily leveraging its properties as a stable isotope-labeled building block and a metabolic tracer.

Solid-Phase Peptide Synthesis (SPPS)

BOC-Glycine-¹⁵N is a fundamental reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[11] This technique allows for the stepwise assembly of amino acids to create peptides of a defined sequence. The ¹⁵N label is incorporated into a specific position within the peptide, which can then be used as an internal standard for quantitative mass spectrometry or for structural studies by NMR.[12]

Experimental Protocol: Incorporation of BOC-Glycine-¹⁵N into a Peptide via SPPS

  • Resin Preparation: The synthesis begins with a solid support (resin), typically with the first amino acid already attached.

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, such as trifluoroacetic acid (TFA), to expose the free amino group.[12]

  • Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA).[12]

  • Coupling of BOC-Glycine-¹⁵N: A solution of BOC-Glycine-¹⁵N, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in a suitable solvent (e.g., DMF) is added to the resin. The mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, neutralization, coupling, and washing steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Cycle start Resin-Bound Peptide deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling with BOC-Glycine-¹⁵N neutralization->coupling washing Washing coupling->washing cycle_complete Peptide Elongated washing->cycle_complete cycle_complete->deprotection Repeat for next amino acid

Caption: The cycle of solid-phase peptide synthesis (SPPS) using BOC-Glycine-¹⁵N.

Metabolic Labeling and Protein Turnover Studies

¹⁵N-labeled amino acids are invaluable tools for studying protein dynamics within cells and whole organisms.[13] By introducing ¹⁵N-glycine into cell culture media or administering it to an animal model, researchers can track its incorporation into newly synthesized proteins.[14][15][16] This allows for the quantification of protein synthesis and degradation rates, providing critical insights into cellular responses to various stimuli, disease states, and drug treatments.[14][15]

The general principle involves replacing the standard (¹⁴N) glycine with ¹⁵N-glycine in the growth medium. As cells proliferate and synthesize new proteins, they incorporate the ¹⁵N-labeled glycine. By analyzing protein samples over time using mass spectrometry, the ratio of ¹⁵N- to ¹⁴N-containing peptides can be determined, from which protein turnover rates can be calculated.[13]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Stable isotope-labeled compounds, including those derived from BOC-Glycine-¹⁵N, serve as powerful tracers in these studies.[1][17] By incorporating a ¹⁵N label into a peptide-based drug, for instance, researchers can use mass spectrometry to differentiate the drug from its metabolites and endogenous molecules, enabling precise quantification in biological matrices such as plasma, urine, and tissues.[17] This facilitates the determination of key pharmacokinetic parameters and helps in identifying metabolic pathways.[1]

Conclusion: A Versatile Tool for Advancing Scientific Discovery

BOC-Glycine-¹⁵N stands as a testament to the power of stable isotope labeling in modern scientific research. Its role as a fundamental building block for the synthesis of isotopically labeled peptides and as a tracer for metabolic studies makes it an invaluable asset for researchers in academia and the pharmaceutical industry. From elucidating the intricate dynamics of protein turnover to defining the pharmacokinetic profiles of novel drug candidates, BOC-Glycine-¹⁵N continues to enable discoveries at the forefront of biology, chemistry, and medicine.

References

  • National Institute of Standards and Technology. Glycine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134627, Glycine-15N. [Link]

  • Tavares, C. R. O., et al. (2006). 15N-labed glycine synthesis. Anais da Academia Brasileira de Ciências, 78(3), 441-449. [Link]

  • PrepChem.com. Synthesis of Boc-Gly. [Link]

  • Lapek, J. D., et al. (2020). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biological Chemistry, 295(44), 14977-14988. [Link]

  • Tavares, C. R. O., et al. (2006). 15N-labeled glycine synthesis. PubMed, 16936934. [Link]

  • Desai, K., et al. (1986). Tracer priming in human protein turnover studies with [15N]glycine. The American Journal of Clinical Nutrition, 43(5), 766-771. [Link]

  • Waterlow, J. C., et al. (1995). Measurement of protein turnover in normal man using the end-product method with oral [15N]glycine: comparison of single-dose and intermittent-dose regimens. British Journal of Nutrition, 74(4), 491-507. [Link]

  • Yajima, H., et al. (1985). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Chemical & Pharmaceutical Bulletin, 33(9), 4106-4109. [Link]

  • Tavares, C. R. O., et al. (2006). 15N-labed glycine synthesis. SciELO. [Link]

  • Tavares, C. R. O., et al. (2006). 15N-labed glycine synthesis. Redalyc. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Krumpholz, R., et al. (2012). Measurement of plasma protein and whole body protein metabolism using [15N]glycine in a young adult man – a pilot study. Isotopes in Environmental and Health Studies, 48(3), 447-460. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

  • Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-free Protein Expression using 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cell-Free Systems for Isotope Labeling

In the realm of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating protein structure, dynamics, and interactions at an atomic level. A prerequisite for many advanced NMR experiments is the incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into the protein of interest. While traditional in-vivo expression systems in hosts like E. coli have been the workhorse for isotope labeling, they present inherent limitations. These include the metabolic burden on the host, potential toxicity of the target protein, and the scrambling of isotopes due to the host's metabolic pathways.[1]

Cell-free protein expression (CFPE) systems have emerged as a powerful alternative that circumvents these challenges.[2][3] By harnessing the transcriptional and translational machinery of cellular lysates in a controlled in-vitro environment, CFPE offers unparalleled flexibility and precision in protein synthesis.[2] This open-system nature is particularly advantageous for isotope labeling, allowing for the direct and efficient incorporation of labeled amino acids with minimal dilution or metabolic scrambling.[4] The result is a streamlined workflow for producing high-quality, isotopically labeled proteins for downstream applications, most notably NMR spectroscopy.

This application note provides a comprehensive guide to the principles, protocols, and best practices for the production of ¹⁵N-labeled proteins using an E. coli-based cell-free expression system.

Core Principles: Why ¹⁵N and Why Cell-Free?

The synergy between ¹⁵N labeling and cell-free expression is rooted in the fundamental properties of the isotope and the inherent advantages of the in-vitro environment.

The NMR Advantage of ¹⁵N

The most abundant isotope of nitrogen, ¹⁴N, possesses an integer nuclear spin (I=1), which gives it a quadrupole moment. This property leads to broad and often undetectable signals in high-resolution NMR spectroscopy. In contrast, ¹⁵N is a stable isotope with a fractional nuclear spin of one-half (I=1/2). This key difference results in narrower line widths and sharper peaks in NMR spectra, making it ideal for detailed structural and dynamic studies of proteins.[5] By labeling a protein with ¹⁵N, researchers can perform a suite of powerful NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a unique signal for each backbone amide and the side chains of certain amino acids. This "fingerprint" of the protein is invaluable for assessing proper folding, studying ligand binding, and determining its three-dimensional structure.[6]

The Cell-Free Advantage for ¹⁵N Labeling

Cell-free protein expression systems offer a number of compelling advantages over traditional in-vivo methods for producing ¹⁵N-labeled proteins:

  • Direct and Efficient Incorporation: In a cell-free reaction, the provided ¹⁵N-labeled amino acids are the primary source for protein synthesis, leading to high incorporation efficiency. This is in contrast to in-vivo systems where the labeled precursors can be diluted by endogenous pools of unlabeled amino acids.

  • Reduced Isotope Scrambling: Isotope scrambling, the metabolic conversion of one labeled amino acid into another, is a common issue in cellular expression systems. This is largely mitigated in cell-free systems due to the absence of active metabolic pathways that cause such conversions.[1]

  • Expression of Difficult Proteins: Cell-free systems can express proteins that are toxic to living cells, as the viability of the host is not a concern.[3][7] This opens the door to studying a wider range of protein targets.

  • Speed and Control: Cell-free reactions are typically much faster than cell-based expression, with protein synthesis occurring in a matter of hours rather than days.[3] The open nature of the system also allows for precise control over the reaction conditions, enabling optimization for yield and solubility.

  • Cost-Effectiveness for Selective Labeling: While the initial cost of cell-free reagents can be higher, the efficiency of isotope incorporation can make it a more economical choice, especially for selective labeling strategies where only specific amino acid types are labeled.

Experimental Workflow for ¹⁵N Protein Labeling in a Cell-Free System

The overall workflow for producing a ¹⁵N-labeled protein using a cell-free system can be broken down into four key stages: DNA template preparation, the cell-free protein expression reaction, protein purification, and validation of labeling and protein quality.

experimental_workflow cluster_prep Template Preparation cluster_expression Cell-Free Expression cluster_purification Purification cluster_validation Validation Template_Prep High-Quality DNA Template Preparation CFPE_Reaction Cell-Free Protein Expression with ¹⁵N Amino Acids Template_Prep->CFPE_Reaction Purification Affinity Chromatography Purification CFPE_Reaction->Purification QC_Checks Quality Control and Labeling Verification Purification->QC_Checks

Figure 1: A high-level overview of the experimental workflow.

Detailed Protocols

Part 1: High-Quality DNA Template Preparation

The quality of the DNA template is paramount for a successful cell-free protein expression reaction. The template should be highly pure and free of contaminants such as RNases, ethanol, and salts.[8]

Protocol 1: Plasmid DNA Preparation

  • Vector Selection: Clone the gene of interest into a vector containing a T7 promoter. Ensure the presence of a strong ribosome binding site (RBS) and a T7 terminator. An N-terminal or C-terminal affinity tag (e.g., His-tag, GST-tag) is highly recommended for downstream purification.

  • Transformation and Growth: Transform the plasmid into a suitable E. coli strain (e.g., DH5α) and grow in a standard laboratory medium like LB broth.

  • Plasmid Purification: Purify the plasmid DNA using a commercial plasmid purification kit that yields high-purity, endotoxin-free DNA.

  • Quality Control:

    • Concentration and Purity: Measure the DNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of 2.0-2.2 are indicative of high purity.

    • Integrity: Verify the integrity of the plasmid by agarose gel electrophoresis.

Part 2: Cell-Free Protein Expression with ¹⁵N Amino Acids

This protocol is based on a standard E. coli S30 extract system. Commercially available kits provide optimized reagents and are highly recommended for reproducibility.[4][5][9]

Materials:

  • E. coli S30 Extract System (commercial kit recommended)

  • Reaction Buffer

  • Amino Acid Mixture (without the amino acids to be labeled)

  • ¹⁵N-labeled Amino Acid Mixture (or individual ¹⁵N-labeled amino acids)

  • T7 RNA Polymerase

  • Energy Source (e.g., phosphoenolpyruvate, ATP, GTP)

  • RNase Inhibitor

  • Nuclease-free water

  • High-Quality Plasmid DNA Template

Protocol 2: Small-Scale (50 µL) ¹⁵N Labeling Reaction

  • Thawing Reagents: Thaw all components on ice. It is critical to keep the S30 extract on ice at all times.

  • Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, assemble the reaction mixture in the following order:

    • Nuclease-free water to a final volume of 50 µL.

    • Reaction Buffer (as per manufacturer's instructions).

    • Amino Acid Mixture (without the labeled amino acids).

    • ¹⁵N-labeled Amino Acid Mixture.

    • Energy Source.

    • T7 RNA Polymerase.

    • RNase Inhibitor.

    • Plasmid DNA Template (typically 250-500 ng for a 50 µL reaction).

    • E. coli S30 Extract (add last).

  • Incubation: Gently mix the reaction by pipetting up and down. Incubate the reaction at 37°C for 2-4 hours in a thermomixer with gentle shaking.

  • Storage: After incubation, place the reaction on ice. The expressed protein can be analyzed immediately or stored at -20°C or -80°C.

ComponentTypical Concentration (in final reaction)Purpose
E. coli S30 Extract20-30% of total volumeSource of ribosomes and translation factors
Plasmid DNA5-10 µg/mLTemplate for transcription
T7 RNA Polymerase1-2 U/µLTranscription of the gene of interest
¹⁵N Amino Acids0.5-2 mM eachLabeled building blocks for protein synthesis
Unlabeled Amino Acids0.5-2 mM eachUnlabeled building blocks for protein synthesis
ATP1.2 mMEnergy source for translation
GTP0.8 mMEnergy source for translation
Phosphoenolpyruvate (PEP)20-30 mMEnergy regeneration
RNase Inhibitor1-2 U/µLProtects mRNA from degradation

Table 1: Typical reagent concentrations in a cell-free protein expression reaction for ¹⁵N labeling.

Part 3: Protein Purification

For most NMR studies, the labeled protein needs to be purified to homogeneity. Affinity chromatography is the most common method.

Protocol 3: His-Tag Protein Purification

  • Binding: Dilute the 50 µL cell-free reaction mixture with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0) to a final volume of 500 µL. Add an appropriate volume of Ni-NTA resin and incubate with gentle rotation for 1 hour at 4°C.

  • Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin with wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Repeat the wash step twice.

  • Elution: Elute the bound protein with elution buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: The purified protein is typically in a high-salt, high-imidazole buffer, which is not ideal for NMR. Perform buffer exchange into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) using a desalting column or dialysis.

Part 4: Quality Control and Labeling Verification

1. Protein Expression and Purity Analysis:

  • SDS-PAGE: Analyze the cell-free reaction mixture and purified protein fractions by SDS-PAGE to confirm the expression of a protein of the expected molecular weight and to assess purity.

2. Quantification of ¹⁵N Labeling Efficiency:

  • Mass Spectrometry: The most accurate method to determine the percentage of ¹⁵N incorporation is mass spectrometry.[10] The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The mass shift of the peptides due to the incorporation of ¹⁵N is used to calculate the labeling efficiency.[11] A labeling efficiency of >95% is generally desirable for high-quality NMR data.[12][13]

3. Functional and Structural Assessment:

  • ¹H-¹⁵N HSQC NMR: For proteins intended for NMR studies, the ultimate quality control is the acquisition of a ¹H-¹⁵N HSQC spectrum. A well-dispersed spectrum with the expected number of peaks is a strong indicator that the protein is folded and suitable for further NMR analysis.[14]

qc_workflow cluster_qc Quality Control SDS_PAGE SDS-PAGE Analysis Mass_Spec Mass Spectrometry (Labeling Efficiency) HSQC_NMR ¹H-¹⁵N HSQC NMR (Folding and Final Check) Purified_Protein Purified ¹⁵N-Labeled Protein Purified_Protein->SDS_PAGE Purified_Protein->Mass_Spec Purified_Protein->HSQC_NMR

Figure 2: Quality control workflow for ¹⁵N-labeled proteins.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no protein yield Poor DNA template quality (contaminants)Re-purify the DNA template. Ensure A260/280 and A260/230 ratios are optimal.[8]
Suboptimal DNA concentrationTitrate the DNA template concentration (e.g., 50-500 ng per 50 µL reaction).
Inactive S30 extractEnsure the S30 extract has been stored at -80°C and has not undergone multiple freeze-thaw cycles.[15]
Codon biasIf the gene contains codons that are rare in E. coli, this can lead to translational stalling. Consider codon optimization of the gene.[7]
Low ¹⁵N incorporation efficiency Contamination with unlabeled amino acidsUse high-purity ¹⁵N-labeled amino acids. Ensure the "amino acid-free" mixture is indeed free of the amino acids to be labeled.
Degradation of labeled amino acidsPrepare fresh stocks of labeled amino acids if degradation is suspected.
Protein is insoluble or aggregated High reaction temperatureLower the incubation temperature to 30°C or 25°C.[8]
Missing chaperones or folding catalystsSupplement the reaction with molecular chaperones (e.g., DnaK/DnaJ/GrpE) or disulfide bond isomerase (for proteins with disulfide bonds).
Protein is a membrane proteinConsider using a cell-free system specifically designed for membrane protein expression, which may include nanodiscs or detergents.

Table 2: Common troubleshooting scenarios and solutions.

Conclusion

Cell-free protein expression using ¹⁵N-labeled amino acids is a robust and efficient method for producing high-quality protein samples for NMR spectroscopy and other applications. The ability to bypass the complexities and limitations of in-vivo expression provides researchers with a powerful tool to study a wide range of proteins, including those that are toxic or difficult to express in traditional systems. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can streamline their protein production workflow and obtain the high-quality labeled proteins necessary for advancing their research in structural biology and drug discovery.

References

  • EMBL. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. Retrieved from [Link]

  • OpenWetWare. (n.d.). 15N labeling in E. coli. Retrieved from [Link]

  • Betgovargez, E., & Williams, K. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. In Methods in Molecular Biology (Vol. 1410, pp. 215-226). Humana Press.
  • Thelen, J. J., & Miernyk, J. A. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science, 12, 798671.
  • Promega Corporation. (2008). [U-13C, 15N] Protein Labeling Using Escherichia coli Strain KRX. Promega Notes, 98, 6-8.
  • Carruthers, T., Loh, C. T., & Otting, G. (n.d.). Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids in H2O for the Production of Perdeuterated Proteins with 1H in the Exchangeable Positions. CSH Protocols.
  • Thelen, J. J., & Miernyk, J. A. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Purohit, V., & G, P. (2010). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells.
  • Bomgarden, R., Baerenwald, D., Hommema, E., Peterman, S., & Rogers, J. (2012). Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins. Thermo Fisher Scientific.
  • Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615–622.
  • CellFree Sciences. (2019). FLEXIQuant PLUS Expression Kit Instruction Manual.
  • Sigma-Aldrich. (n.d.). In Vitro Protein Expression Kit Instruction Manual.
  • Bitesize Bio. (2025, May 27). Solved: Low Yields in Cell-Free Protein Synthesis. Retrieved from [Link]

  • Loria, J. P., & Fushman, D. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry.
  • CellFree Sciences. (n.d.). Protein Expression Kits. Retrieved from [Link]

  • Thelen, J. J., & Miernyk, J. A. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • PreOmics. (2024, July 17).
  • New England BioLabs. (n.d.). Troubleshooting Guide for NEBExpress™ Cell-free E. coli Protein Synthesis System (NEB #E5360).
  • Kim, D. M., & Swartz, J. R. (2001). A cell-free protein synthesis system for high-throughput proteomics. PNAS, 98(23), 12984-12989.
  • Integrated Proteomics Applications. (n.d.).
  • Sawasaki, T., Ogasawara, T., Morishita, R., & Endo, Y. (2002). A cell-free protein synthesis system for high-throughput proteomics. PNAS, 99(23), 14652-14657.

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Protocol for Boc deprotection of glycine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to serve as a definitive technical guide for the Boc deprotection of glycine, specifically addressing the unique challenges posed by its conformational flexibility and the associated risk of diketopiperazine (DKP) formation.

Abstract

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational step in peptide synthesis, typically achieved via acidolysis. While Glycine (Gly) is structurally the simplest amino acid, its lack of a side chain introduces specific steric and electronic behaviors that require attention. Unlike bulky residues, Glycine’s high conformational flexibility significantly increases the rate of diketopiperazine (DKP) formation —a catastrophic side reaction that cleaves the peptide from the resin at the dipeptide stage. This guide provides a robust protocol for Boc-Gly deprotection, utilizing Trifluoroacetic Acid (TFA) or HCl/Dioxane, with critical controls to suppress DKP formation.

Introduction & Mechanistic Insight

The Chemistry of Boc Removal

The Boc group is acid-labile. Upon exposure to moderately strong acids (TFA or HCl), the tert-butyl carbamate undergoes protonation at the carbonyl oxygen. This triggers the cleavage of the tert-butyl cation (


), releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[1]

Why Glycine is Different: In standard Solid Phase Peptide Synthesis (SPPS), steric bulk usually protects the growing chain from "back-biting." Glycine, lacking a side chain (


), possesses unrestricted rotation around the 

and

torsion angles. This flexibility allows the N-terminal amine of a deprotected Glycine-containing dipeptide to easily adopt the conformation required to attack the C-terminal ester linkage, forming a cyclic DKP and releasing the chain from the resin.
Mechanism of Action (Deprotection)

The following diagram illustrates the standard acidolysis pathway.

Boc_Mechanism Boc_Gly Boc-Gly-Peptide Protonation Protonated Intermediate (R-NH-CO-OH-tBu)+ Boc_Gly->Protonation + H+ (TFA/HCl) Cleavage Carbamic Acid + tBu Cation Protonation->Cleavage Elimination Free_Amine Free Amine Salt (H3N+-Gly-Peptide) Cleavage->Free_Amine - CO2 - Isobutylene

Figure 1: Acid-catalyzed removal of the Boc protecting group.[1] Note that the product is the amine salt, which prevents immediate side reactions until neutralization.

Critical Considerations: The DKP Trap

The Danger Zone: The risk of DKP formation is highest when Glycine is the N-terminal residue of a dipeptide (e.g., H-Gly-Xaa-OR).

  • Trigger: Neutralization (raising pH). The protonated amine (

    
    ) is safe; the free amine (
    
    
    
    ) is a nucleophile.
  • Catalyst: Proline (Pro) in the sequence (e.g., Gly-Pro) accelerates this reaction due to the cis-configuration of the amide bond, but Gly-Gly or Gly-Ala are also susceptible.

Strategic Control:

  • Avoid Bulk Neutralization: Do not wash the dipeptide-resin with 10% DIEA (Diisopropylethylamine) for extended periods.

  • In-Situ Neutralization: Perform neutralization simultaneously with the coupling of the next amino acid.

Experimental Protocols

Materials & Reagents
ReagentGradePurpose
Trifluoroacetic Acid (TFA) HPLC Grade (>99%)Primary deprotection agent (SPPS).
HCl in 1,4-Dioxane 4.0 M (Anhydrous)Alternative deprotection (Solution phase/Specific cases).
Dichloromethane (DCM) AnhydrousSolvent for swelling and washing.
Scavengers Water, TIS, or DTETraps

cations (Optional for pure Gly, mandatory if Trp/Met/Cys present).
Ether (Diethyl or MTBE) ACS GradePrecipitation of peptide salts.
Protocol A: Standard SPPS (TFA Method)

Best for: Routine synthesis on Merrifield or PAM resins.

  • Swell Resin: Suspend resin in DCM (10 mL/g) for 15 min. Drain.

  • Pre-Wash (Acid Equilibration): Add 50% TFA in DCM (v/v). Shake for 2 minutes . Drain.

    • Expert Note: This step removes residual DMF/DCM and neutralizes any latent basicity.

  • Deprotection Reaction: Add fresh 50% TFA in DCM .

    • Time: 20–30 minutes.

    • Optimization: For Glycine, 20 mins is usually sufficient due to low steric hindrance.

  • Wash: Drain and wash rapidly with DCM (

    
     min).
    
  • Critical Step (DKP Prevention):

    • IF the peptide is >2 residues: Wash with 5% DIEA in DCM (

      
       min) to neutralize.
      
    • IF the peptide is a Dipeptide (e.g., H-Gly-Xaa-Resin): SKIP the separate neutralization step. Proceed immediately to the coupling step using In-Situ Neutralization (Add next Boc-AA-OH + HBTU/DIEA directly to the TFA-salt resin).

Protocol B: Solution Phase (HCl/Dioxane Method)

Best for: Large scale batch synthesis or when TFA traces are undesirable.

  • Dissolution: Dissolve Boc-Gly-Peptide in minimum volume of 1,4-Dioxane or Ethyl Acetate .

    • Note: If solubility is poor, a small amount of DCM can be added, but avoid MeOH (risk of transesterification).

  • Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equivalents relative to Boc).

  • Reaction: Stir at Room Temperature (20–25°C).

    • Monitoring: Reaction is typically complete in 30–45 minutes . Monitor by TLC (disappearance of starting material) or HPLC.

  • Workup:

    • The amine hydrochloride salt often precipitates directly.

    • Add cold Diethyl Ether or MTBE to force precipitation.

    • Filter the white solid and wash with ether.

    • Result: H-Gly-Peptide·HCl (Stable solid).

Data Comparison: Deprotection Reagents
Feature50% TFA / DCM4M HCl / Dioxane
Reaction Rate Fast (15-20 min)Moderate (30-60 min)
Selectivity High; leaves Benzyl (Bzl) groups intact.Very High; compatible with acid-sensitive esters.
Product Form TFA Salt (often hygroscopic/oily).[2]HCl Salt (often crystalline solid).
DKP Risk Low during reaction; High during workup.Low during reaction; High during aqueous workup.
Toxicity Corrosive, volatile.Corrosive, Dioxane is a carcinogen.

Visualization: DKP Formation Pathway

The following diagram details the specific failure mode when deprotecting Glycine dipeptides.

DKP_Formation Start H-Gly-Xaa-OR (Free Amine) Transition Nucleophilic Attack (N-term attacks Ester) Start->Transition High Flexibility (Gly) DKP Diketopiperazine (Cyclic Byproduct) Transition->DKP Cyclization Cleaved Cleaved Resin/Alcohol (Peptide Lost) Transition->Cleaved Release

Figure 2: Mechanism of Diketopiperazine (DKP) formation.[3] This side reaction is accelerated by Glycine's flexibility and basic conditions.

Troubleshooting & Quality Control

  • Issue: Incomplete Deprotection.

    • Cause: Aggregation of peptide chains on resin (less common with Gly, but possible in long sequences).

    • Solution: Use "Magic Mixture" (TFA/DCM/5% Phenol) or extend reaction time to 45 mins.

  • Issue: Loss of Peptide Yield (DKP).

    • Observation: High yield of cyclic byproduct in waste stream; low yield of target peptide.

    • Solution: Switch to In-Situ Neutralization protocols (BOP/DIEA or HBTU/DIEA) immediately after the TFA wash. Do not allow the deprotected dipeptide to sit in neutral/basic solvent.

  • Issue: Scavenger Adducts.

    • Observation: Mass spec shows +56 Da or similar adducts.

    • Solution: Ensure 2-5% water or TIS is present in the TFA cocktail if Trp/Cys are present. For pure Gly sequences, scavengers can be minimized.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc chemistry).[1][4]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5][6] Journal of the American Chemical Society, 94(9), 3102–3106. (Definitive study on DKP formation).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][4][7][][9][10][11] Merck Millipore Technical Library.

Sources

Application Note: Probing Enzyme Kinetics and Mechanisms with ¹⁵N-Glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a powerful and indispensable tool in the study of biological systems, enabling researchers to trace metabolic pathways, elucidate enzyme mechanisms, and quantify protein dynamics with high precision. Among the various stable isotopes, ¹⁵N-glycine stands out as a uniquely versatile probe. Its central role in metabolism as a precursor for proteins, purines, and other critical biomolecules makes it an ideal tracer for a wide range of enzymatic studies. This guide provides an in-depth exploration of the applications of ¹⁵N-glycine, detailing field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Kinetic Isotope Effect (KIE) studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with practical insights to empower the design and execution of robust, informative experiments in modern enzymology.

Theoretical Foundations: The Power of a Single Nitrogen Atom

The utility of ¹⁵N-glycine stems from the introduction of a heavier, non-radioactive nitrogen isotope (¹⁵N) in place of the naturally abundant ¹⁴N. This subtle mass change has profound implications for analytical detection and the physical properties of the molecule, which can be exploited in several key ways:

  • Mass Spectrometry (MS): The 1 Dalton mass shift allows for the unambiguous tracking of the ¹⁵N atom as it is incorporated from glycine into various downstream metabolites. High-resolution mass spectrometry can distinguish between unlabeled (M) and labeled (M+1) molecules, providing a quantitative measure of metabolic flux and pathway engagement.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus is NMR-active (spin ½), just like a proton (¹H). By labeling a protein or substrate with ¹⁵N, specific nitrogen atoms become "visible" in NMR experiments. Changes in the chemical environment around the ¹⁵N nucleus, such as those occurring during substrate binding or catalysis, can be monitored by observing shifts in its resonance frequency or changes in its relaxation properties.[2][3][4]

  • Kinetic Isotope Effect (KIE): The bond between ¹⁵N and another atom (e.g., carbon) has a lower zero-point vibrational energy than the corresponding ¹⁴N bond. Consequently, it requires more energy to break. If this bond is broken or significantly altered in the rate-determining step of an enzymatic reaction, the reaction will proceed slightly slower with the ¹⁵N-labeled substrate.[5][6] This measurable difference in reaction rate, the KIE, provides powerful evidence about the transition state structure of the enzymatic reaction.[7][8][9]

Why Glycine? Glycine is not just the simplest amino acid; it is a metabolic hub. Its nitrogen atom is a direct precursor for the synthesis of purines (adenine and guanine), a fundamental component of DNA, RNA, and energy carriers like ATP.[1] It is also integral to the synthesis of glutathione, heme, and other amino acids. This metabolic centrality ensures that the ¹⁵N label from glycine is efficiently distributed into numerous pathways, making it an exceptionally informative tracer.[10][11]

Application I: Elucidating Reaction Mechanisms with NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide atomic-resolution information on protein structure, dynamics, and interactions in solution.[2][12] By uniformly or selectively labeling an enzyme with ¹⁵N, one can directly observe the protein's backbone amides and certain side chains, providing a sensitive map of the entire protein structure.

Rationale: Mapping the Active Site and Conformational Changes

When a substrate or inhibitor binds to a ¹⁵N-labeled enzyme, residues at or near the binding site experience a change in their local chemical environment. This perturbation is detected as a chemical shift change in the 2D ¹H-¹⁵N HSQC spectrum, a fingerprint of the protein's backbone. By mapping these changes onto the protein's structure, researchers can precisely identify the binding pocket and allosteric sites. Furthermore, NMR relaxation experiments can measure protein dynamics on timescales relevant to catalysis (picoseconds to seconds), revealing how an enzyme's flexibility contributes to its function.[13][14]

Protocol: Uniform ¹⁵N-Labeling of a Recombinant Enzyme

This protocol describes the expression of a uniformly ¹⁵N-labeled protein in E. coli using a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source.[15]

Objective: To produce a recombinant enzyme with >95% ¹⁵N incorporation for NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Rich medium (e.g., 2xTY) with appropriate antibiotic.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • Sterile stock solutions: 20% (w/v) D-glucose, 1 M MgSO₄, 1 M CaCl₂, 1000x Trace Metal Mix, Vitamin solution.

  • ¹⁵NH₄Cl (≥98% isotopic purity).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Step-by-Step Methodology:

  • Pre-culture: Inoculate 10 mL of rich medium (e.g., 2xTY) containing the appropriate antibiotic with a single colony of transformed E. coli. Grow overnight at 37°C with vigorous shaking (220 rpm).

    • Causality Insight: Starting in a rich medium allows the cells to reach a high density quickly, providing a robust inoculum for the minimal medium culture.

  • Starter Culture: The next morning, inoculate 100 mL of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight pre-culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0.

    • Causality Insight: This step adapts the cells to the minimal medium environment before introducing the expensive ¹⁵N source, ensuring efficient growth and label incorporation.

  • Main Culture & Labeling: Prepare 1 L of M9 minimal medium in a 2.5 L baffled flask. Crucially, substitute the standard ¹⁴NH₄Cl with 1 g of ¹⁵NH₄Cl. [16] Add sterile glucose, MgSO₄, CaCl₂, vitamins, and trace metals.

  • Inoculation & Growth: Harvest the starter culture cells by centrifugation (5000 x g, 10 min) and gently resuspend the cell pellet in 10 mL of the ¹⁵N-M9 medium. Use this to inoculate the 1 L ¹⁵N-M9 main culture. Grow at 37°C with vigorous shaking.

    • Self-Validation: Resuspending the pellet minimizes the carryover of ¹⁴N-containing medium, maximizing the final isotopic enrichment.

  • Induction: Monitor the OD₆₀₀. When it reaches 0.6-0.8, cool the culture to the desired induction temperature (e.g., 18-25°C) and add IPTG to a final concentration of 0.1-1.0 mM.

  • Expression & Harvest: Allow the protein to express for the optimized time (typically 4-16 hours). Harvest the cells by centrifugation.

  • Verification (Optional but Recommended): Before large-scale purification, lyse a small aliquot of cells and analyze the total protein content by LC-MS to confirm high levels of ¹⁵N incorporation.[17]

  • Purification: Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA, ion exchange, size exclusion). The final NMR buffer should be low salt (<100 mM) and at a pH that ensures protein stability.[16]

Application II: Tracing Metabolic Fates with Mass Spectrometry

Mass spectrometry is an extremely sensitive technique for identifying and quantifying molecules based on their mass-to-charge ratio. When cells are cultured with ¹⁵N-glycine, the nitrogen atom is incorporated into a multitude of downstream products, each of which will exhibit a predictable mass increase.[18] This allows for precise tracking of metabolic pathways in health and disease.[1]

Rationale: Quantifying Metabolic Flux

By measuring the rate of ¹⁵N incorporation into a specific metabolite over time, one can determine the flux through the pathway that produces it.[19][20] This is invaluable for understanding how metabolic networks are rewired in response to genetic mutations, drug treatment, or environmental changes. For example, many cancer cells exhibit increased reliance on glycine for purine synthesis to fuel rapid proliferation; this can be directly quantified using a ¹⁵N-glycine tracing experiment.[1][21]

Protocol: ¹⁵N-Glycine Tracing in Mammalian Cell Culture

Objective: To measure the incorporation of ¹⁵N from glycine into purine nucleotides in A549 lung cancer cells.[1]

Materials:

  • A549 cells (or other cell line of interest).

  • Standard cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin/streptomycin.

  • DMEM medium lacking standard glycine.

  • ¹⁵N-glycine (≥98% isotopic purity).

  • 6-well cell culture plates.

  • Extraction solvent: 80% methanol, pre-chilled to -80°C.

  • LC-MS system (e.g., Q-Exactive Orbitrap).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow for 24 hours.

  • Medium Preparation: Prepare the labeling medium by supplementing glycine-free DMEM with dialyzed FBS (to remove unlabeled amino acids) and ¹⁵N-glycine at the desired physiological concentration.

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add 2 mL of the pre-warmed ¹⁵N-glycine labeling medium to each well. Place the plates back in the incubator.

    • Causality Insight: The PBS wash removes residual ¹⁴N-glycine, ensuring that the intracellular pool is rapidly replaced by the labeled tracer.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The "0" time point represents the unlabeled control.

  • Metabolite Extraction: a. Aspirate the medium and quickly wash the cells with ice-cold saline. b. Immediately add 1 mL of -80°C 80% methanol to the well to quench all enzymatic activity. c. Scrape the cells into the methanol and transfer the lysate to a microfuge tube. d. Incubate at -20°C for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation for LC-MS: Transfer the supernatant (containing the polar metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) and inject them into the LC-MS system. Use a method optimized for polar metabolite separation (e.g., HILIC chromatography).

  • Data Analysis: Extract ion chromatograms for the unlabeled (M) and labeled (M+1, M+2, etc.) forms of key metabolites like ATP. The mass shift for ATP will depend on how many nitrogen atoms from glycine are incorporated into the purine ring. Calculate the fractional enrichment at each time point.[22]

Data Presentation: Mass Isotopomer Distribution

The incorporation of ¹⁵N into ATP can be summarized in a table. Glycine contributes two nitrogen atoms to the purine ring of ATP.

Time PointM (Unlabeled)M+1 (¹⁵N₁)M+2 (¹⁵N₂)Fractional Enrichment
0 hr100%0%0%0.00
1 hr85%12%3%0.09
4 hr40%45%15%0.38
8 hr15%55%30%0.58
24 hr5%40%55%0.75

Table 1: Example time course of ¹⁵N incorporation from glycine into the ATP pool of cancer cells.

Application III: Probing Transition States with Kinetic Isotope Effects (KIE)

The transition state is a fleeting, high-energy molecular arrangement that exists for femtoseconds as a reactant is converted into a product.[23][24][25] Enzymes accelerate reactions by stabilizing this transition state.[23] The KIE is one of the most powerful tools available to study the structure of this invisible state.[8][26] A significant ¹⁵N-KIE implies that the C-N bond involving the glycine nitrogen is being strained, broken, or formed in the slowest, rate-limiting step of the reaction.[5][9]

Rationale: Distinguishing Between Mechanistic Models

Consider an enzyme that uses glycine as a substrate. If a proposed mechanism involves the cleavage of a C-N bond in the rate-determining step, then a primary ¹⁵N-KIE should be observed (k¹⁴/k¹⁵ > 1). If, however, the C-N bond remains intact during the slow step, the KIE will be negligible (k¹⁴/k¹⁵ ≈ 1). This simple but powerful principle allows researchers to experimentally validate or refute proposed catalytic mechanisms.[6][27]

Protocol: Competitive KIE Measurement

Measuring KIEs requires extremely precise measurements of reaction rates. The competitive method is often preferred because it minimizes experimental error.[8] In this setup, a mixture of unlabeled (¹⁴N) and labeled (¹⁵N) glycine is used in a single reaction. The isotopic composition of the product is then compared to the starting material.

Objective: To determine the ¹⁵N-KIE on V/K for an enzyme that consumes glycine.

Materials:

  • Purified enzyme of interest.

  • ¹⁴N-glycine and ¹⁵N-glycine of the highest available purity.

  • Reaction buffer and any necessary co-factors.

  • Analytical system to measure the ¹⁵N/¹⁴N ratio (e.g., GC-MS, LC-MS, or Isotope Ratio Mass Spectrometry).

Step-by-Step Methodology:

  • Prepare Substrate Mixture: Create a precise ~50:50 mixture of ¹⁴N-glycine and ¹⁵N-glycine. Accurately determine the initial isotopic ratio (R₀) of this mixture by MS analysis. This is a critical self-validating step.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the enzyme to a solution containing the substrate mixture. The substrate concentration should be well below the Kₘ to ensure the kinetics are in the V/K regime.[28]

  • Reaction Quenching: Allow the reaction to proceed to a specific, partial completion (typically 20-80%). It is crucial to stop the reaction before all substrate is consumed. Quench the reaction abruptly (e.g., by adding acid or a potent inhibitor).

  • Product Isolation: Separate the product of the reaction from the unreacted substrate using a reliable method like HPLC or solid-phase extraction.

  • Isotope Ratio Analysis: Determine the isotopic ratio of the nitrogen in the isolated product (Rₚ) using mass spectrometry.

  • KIE Calculation: The observed KIE on V/K is calculated using the following equation: KIE = log(1 - f) / log(1 - [f * (Rₚ / R₀)]) where:

    • f is the fractional conversion of the substrate to product.

    • R₀ is the initial ¹⁵N/¹⁴N ratio of the substrate.

    • Rₚ is the ¹⁵N/¹⁴N ratio of the product.

Interpreting the Result:

  • KIE ≈ 1.00: No isotope effect. The C-N bond is not altered in the rate-determining step.

  • KIE = 1.01 - 1.04: A small but significant primary KIE. This suggests that the C-N bond is being altered in the transition state, providing strong evidence for a specific mechanistic step.[7]

  • KIE < 1.00: An inverse isotope effect. This is rare for ¹⁵N but would suggest that the C-N bond becomes stiffer or more constrained in the transition state.

Visualizations and Workflows

Diagram 1: General Workflow for ¹⁵N-Labeling Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Tracer ¹⁵N-Glycine Tracer Labeling Isotope Labeling (Culture/Infusion) Tracer->Labeling System Biological System (Enzyme, Cells, Organism) System->Labeling Quench Quenching & Sample Prep Labeling->Quench NMR NMR Spectroscopy Quench->NMR MS Mass Spectrometry Quench->MS KIE KIE Analysis Quench->KIE Struct Structure & Dynamics NMR->Struct Flux Metabolic Flux MS->Flux Mech Reaction Mechanism KIE->Mech

Caption: General workflow for ¹⁵N-glycine based enzyme studies.

Diagram 2: Glycine's Central Role in Metabolism

GlycineMetabolism Glycine ¹⁵N-Glycine Proteins Proteins Glycine->Proteins Translation Purines Purines (ATP, GTP) Glycine->Purines De Novo Synthesis Glutathione Glutathione Glycine->Glutathione Heme Heme Glycine->Heme Serine Serine Glycine->Serine DNA_RNA DNA / RNA Purines->DNA_RNA Serine->Glycine

Caption: Simplified metabolic fate of ¹⁵N-glycine's nitrogen atom.

References

  • Plasma protein and whole body protein metabolism using [15N]glycine in a young adult man - A pilot study . ResearchGate. Available at: [Link]

  • Measurement of plasma protein and whole body protein metabolism using [15N]glycine in a young adult man – a pilot study . Taylor & Francis Online. Available at: [Link]

  • Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes . National Institutes of Health (NIH). Available at: [Link]

  • Incorporation of [ 15 N]glycine into purines by the de novo... . ResearchGate. Available at: [Link]

  • 15N Stable Isotope Labeling Data Analysis . Integrated Proteomics. Available at: [Link]

  • Enzyme Kinetics . Biology LibreTexts. Available at: [Link]

  • Solution NMR Spectroscopy for the Study of Enzyme Allostery . National Institutes of Health (NIH). Available at: [Link]

  • Expressing 15N labeled protein . University of Leicester. Available at: [Link]

  • Tracing the Nitrogen Metabolites of Glycine Using (15)N-glycine and Mass Spectrometry . Wiley Online Library. Available at: [Link]

  • Measurement of protein synthesis rates with [15N]glycine . National Institutes of Health (NIH). Available at: [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation . National Institutes of Health (NIH). Available at: [Link]

  • Nitrogen-15 nuclear magnetic resonance investigation of nitrite reductase-substrate interaction . National Institutes of Health (NIH). Available at: [Link]

  • The use of isotope effects to determine enzyme mechanisms . National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic Transition States and Drug Design . National Institutes of Health (NIH). Available at: [Link]

  • Kinetic Isotope Effects in Organic Chemistry . Macmillan Group, University of Toronto. Available at: [Link]

  • Enzyme Dynamics from NMR Spectroscopy . ACS Publications. Available at: [Link]

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development . LinkedIn. Available at: [Link]

  • On Catalytic Kinetics of Enzymes . MDPI. Available at: [Link]

  • Regulation of pool sizes and turnover rates of amino acids in humans: 15N-glycine and 15N-alanine single-dose experiments using gas chromatography-mass spectrometry analysis . National Institutes of Health (NIH). Available at: [Link]

  • 15N NMR Spectroscopy in Structural Analysis . ResearchGate. Available at: [Link]

  • 15N-labed glycine synthesis . SciELO. Available at: [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation . EPFL. Available at: [Link]

  • Stable Isotope Probing Techniques and Methodological Considerations Using 15N . MDPI. Available at: [Link]

  • Kinetic isotope effect . Wikipedia. Available at: [Link]

  • Metabolomics and isotope tracing . National Institutes of Health (NIH). Available at: [Link]

  • Unlocking the Key to Enzymes: Studying Enzyme Kinetics . Nanalysis. Available at: [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector . Frontiers. Available at: [Link]

  • Enzymes Stabilize Transition State . YouTube. Available at: [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics . TeachMePhysiology. Available at: [Link]

  • The Use of Isotope Effects to Determine Enzyme Mechanisms . ResearchGate. Available at: [Link]

  • Wide transition-state ensemble as key component for enzyme catalysis . eLife. Available at: [Link]

  • NMR spectroscopy brings invisible protein states into focus . Baldwin Group, University of Oxford. Available at: [Link]

Sources

Precision Tracing of Cellular Nitrogen Metabolism: A 15N-Glycine Stable Isotope Resolved Metabolomics (SIRM) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While carbon tracing (13C-Glucose/Glutamine) remains the gold standard for bioenergetics, it fails to capture the distinct nitrogen demands of proliferating cells. Nitrogen metabolism is uncoupled from carbon needs in nucleotide biosynthesis, antioxidant defense (glutathione), and epigenetic regulation (methylation via the 1C cycle).[1]

Why 15N-Glycine? Glycine is not merely a protein building block; it is a metabolic node.[1] By using [15N]-Glycine , we specifically trace the nitrogen donation to:

  • Purine Nucleotides (De Novo Synthesis): Glycine provides the N7 atom of the purine ring.

  • Glutathione (GSH): Glycine is the C-terminal amino acid, essential for redox buffering.[1]

  • Heme Biosynthesis: Glycine condenses with Succinyl-CoA to form

    
    -aminolevulinic acid (ALA).[1]
    
  • The Serine-Glycine Node: Reversible exchange via SHMT (Serine Hydroxymethyltransferase) allows assessment of compartmentalized 1C metabolism.[1]

This protocol details a high-fidelity LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflow.[1] It deviates from standard kits by introducing a split-extraction method to preserve the oxidation-sensitive glutathione pool while simultaneously capturing stable nucleotides.

Metabolic Pathway Mapping[1]

The following diagram illustrates the divergent fates of the 15N label originating from Glycine. Note the critical branching points at GCS (Glycine Cleavage System) and SHMT.[1]

NitrogenFate Glycine [15N]-Glycine (Input Tracer) Serine [15N]-Serine (M+1) Glycine->Serine SHMT1/2 (Cytosol/Mito) GSH Glutathione (GSH) (M+1) Glycine->GSH Glutathione Synthetase (GSS) Purines Purines (IMP/ATP/GTP) (N7 Position) Glycine->Purines GAR Synthetase (De Novo Path) Heme Heme Precursors (ALA) Glycine->Heme ALA Synthase (Mitochondria) NH4 NH4+ (Ammonia Pool) Glycine->NH4 Glycine Cleavage System (GCS) Serine->Glycine Reverse Flux

Figure 1: Fate of Nitrogen from 15N-Glycine. The tracer (Blue) feeds into antioxidant defense (Yellow), nucleotide synthesis (Yellow), and mitochondrial heme production.[1] The reversible flux to Serine (Red) indicates folate cycle activity.[1]

Experimental Design & Pre-Requisites[2]

The "Dialyzed Serum" Imperative

Critical Causality: Standard Fetal Bovine Serum (FBS) contains ~200–400 µM unlabeled glycine.[1] Using standard FBS dilutes the isotopic enrichment, suppressing the signal-to-noise ratio and making flux calculations impossible.

  • Requirement: You must use Dialyzed FBS (dFBS) for at least 24 hours prior to labeling to wash out the unlabeled intracellular pools.[1]

  • Validation: Verify cell viability in dFBS; some auxotrophic cancer lines may stall without the small molecules removed during dialysis (e.g., nucleosides).[1][2]

Tracer Formulation[1][4]
  • Tracer: Glycine (15N, 98%+)[1][3]

  • Base Media: Custom DMEM/RPMI lacking Glycine and Serine .[1]

    • Note: We remove Serine to force the cell to synthesize it from Glycine or Glucose, maximizing the visibility of SHMT flux.

  • Reconstitution: Add [15N]-Glycine to the base media at physiological concentration (0.4 mM).

Comprehensive Protocol

Phase A: Cell Culture & Labeling
  • Seed Cells: Plate cells (e.g.,

    
     cells/well in 6-well plates) in standard media. Allow attachment (24h).
    
  • Adaptation: Switch to Base Media + 10% Dialyzed FBS + Unlabeled Glycine for 24 hours. This adapts cells to the dialyzed serum environment.

  • Pulse Labeling:

    • Wash cells 2x with warm PBS (remove all traces of unlabeled amino acids).[1]

    • Add Tracing Media (Base Media + 10% dFBS + 0.4 mM [15N]-Glycine).

    • Time Points:

      • T=0: Unlabeled control.[1]

      • T=4h: Early flux (Glutathione turnover).[1]

      • T=24h: Isotopic Steady State (Purines/Macromolecules).[1]

Phase B: The "Split-Stream" Extraction (Crucial Step)

Most protocols fail because they try to measure Glutathione (GSH) and Nucleotides in the same run without protection.[1] GSH oxidizes to GSSG rapidly.[1]

Workflow Diagram:

ExtractionWorkflow cluster_A Path A: General Metabolites (Purines, Amino Acids) cluster_B Path B: Redox Metabolites (GSH/GSSG) Start Labeled Cell Plate Wash Rapid PBS Wash (4°C) Start->Wash Split Split Strategy Wash->Split ExtractA 80% MeOH/H2O (-80°C) Split->ExtractA ExtractB Extraction + NEM Alkylation Split->ExtractB ScrapeA Scrape & Centrifuge ExtractA->ScrapeA DryA N2 Dry & Reconstitute ScrapeA->DryA ReactB Incubate 30 min (RT) ExtractB->ReactB StopB Precipitate Protein ReactB->StopB

Figure 2: Split-Stream Extraction. Path A preserves nucleotides.[1] Path B uses N-ethylmaleimide (NEM) to alkylate GSH, preventing artificial oxidation.[1][4]

Protocol Path A: General Metabolites (Purines/Amino Acids)[1]
  • Place plate on Dry Ice/Ethanol bath .

  • Add 1 mL 80% Methanol (pre-cooled to -80°C) .

  • Incubate 15 mins at -80°C.

  • Scrape cells; transfer to tube.[1][3]

  • Centrifuge (20,000 x g, 10 min, 4°C).

  • Transfer supernatant to new vial.

  • Dry under Nitrogen stream; reconstitute in 100 µL 50% Acetonitrile.

Protocol Path B: Glutathione Specific (NEM-Derivatization)

Why? Native GSH oxidizes to GSSG during extraction, skewing the Reduced/Oxidized ratio.

  • Extraction Buffer: 80% Methanol containing 50 mM NEM (N-ethylmaleimide) .[1]

  • Add 1 mL Buffer to cells. Scrape immediately.

  • Incubate at Room Temperature for 30 mins (allows alkylation reaction).

  • Centrifuge and transfer supernatant.[1][3][4]

  • Note: This creates GS-NEM (Mass shift: +125 Da).

LC-MS/MS Analytical Method[1][6][7][8]

Instrument: Q-Exactive HF or Triple Quad (QQQ).[1] Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for polar amino acids and nucleotides.[1]

ParameterSettingRationale
Column ZIC-pHILIC (Merck) or Waters BEH AmideRetains polar purines and glycine.[1]
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0High pH ensures deprotonation for negative mode (Nucleotides).[1]
Mobile Phase B 100% AcetonitrileOrganic modifier.[1]
Gradient 80% B to 20% B over 15 minsElutes hydrophobic first, retains polar metabolites.[1]
Flow Rate 150 µL/minEnhances electrospray ionization efficiency.[1]
Polarity Switching Pos/Neg SwitchingPos: Glycine, Serine, GSH-NEM.[1] Neg: ATP, GTP, IMP.[1]

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

You are looking for the "M+X" shift, where X is the number of 15N atoms incorporated.[1]

  • Glycine (

    
    ): 
    
    • M+0: 75.03 Da (Parent)[1]

    • M+1: 76.03 Da (Tracer)[1]

    • Metric: Enrichment % = [M+1] / ([M+0] + [M+1]).[1]

  • Glutathione-NEM (GS-NEM):

    • Look for the M+1 peak.[5][6] Since GSH contains only 1 Glycine residue, you expect primarily M+1 labeling.[1]

    • Interpretation: If you see M+0 GSH but high M+1 Glycine, GSS (Glutathione Synthetase) flux is low.[1]

  • Purines (ATP/GTP):

    • Glycine contributes Nitrogen at position 7.[1]

    • Observation: You will see M+1 isotopologues in IMP, AMP, and GMP.[1]

    • Advanced: If you see M+2 or higher, it implies recycling of nitrogen via the ammonia pool or aspartate (less common from Glycine directly, but possible via longer labeling).[1]

Natural Abundance Correction

You must correct for natural 13C and 15N abundance using software like IsoCor or El-Maven . Without correction, the ~1.1% natural 13C abundance will mimic low-level 15N incorporation.[1]

Troubleshooting & Quality Control

IssueProbable CauseSolution
High M+0 in "Labeled" samples Contamination from FBS or old media.[1]Ensure 2x PBS wash is thorough.[1] Switch to Dialyzed FBS 24h prior.
Low Signal for Nucleotides Ion Suppression or pH mismatch.[1]Clean MS source. Ensure Mobile Phase A is pH 9.0 (critical for ZIC-pHILIC).[1]
GSH/GSSG Ratio < 10 Artificial oxidation during extraction.[1]Use Path B (NEM derivatization).[1] Native extraction is invalid for redox ratios.[1]
No Label in Serine SHMT pathway inactive.[1]Check cell line genetics (some are SHMT null).[1]

References

  • Tracing Nitrogen Metabolism in Cancer

    • Title: Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry.[5][6]

    • Source: Rapid Communications in Mass Spectrometry (2015).[1][6]

    • URL:[Link]

  • Glutathione Derivatization Protocol

    • Title: A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood.[7]

    • Source: Journal of Chromatography B (2013).[1]

    • URL:[Link]

  • Purine Synthesis Tracing

    • Title: Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis.[1][8]

    • Source: Journal of Biological Chemistry (2015).[1]

    • URL:[Link][1]

  • Importance of Dialyzed FBS

    • Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics.
    • Source: Methods in Molecular Biology (2019).[1]

    • URL:[Link]

Sources

Sample preparation of 15N labeled proteins for NMR spectroscopy.

High-Fidelity Preparation of N-Labeled Proteins for NMR Spectroscopy

Executive Summary

Isotopic labeling is the cornerstone of biomolecular NMR. While natural abundance is sufficient for small organic molecules, proteins require




causality

Strategic Experimental Design

The "Why" of N Labeling

The


1
  • Folding State: Dispersed peaks indicate a structured fold; collapsed peaks indicate disorder.

  • Sample Stability: Changes over time reveal degradation or aggregation.

  • Ligand Binding: Chemical shift perturbations (CSP) map binding sites.

Host & Vector Selection
  • Host: E. coli BL21(DE3) is the workhorse. For toxic proteins, use strains like C41(DE3) or BL21(DE3)-pLysS to reduce basal expression.

  • Vector: Kanamycin resistance is preferred over Ampicillin. Ampicillin degrades rapidly in culture, potentially leading to plasmid loss and satellite colonies, especially in slower-growing minimal media.

Core Protocol: Preparation of M9 Minimal Media

Minimal media is chemically defined, allowing total control over the nitrogen source. The following recipe is optimized for high-density growth while minimizing background signals.

Reagents & Composition (1 Liter)
ComponentQuantityFinal Conc.Role
Na

HPO

(Anhydrous)
6.0 g~42 mMBuffering Agent
KH

PO

3.0 g~22 mMBuffering Agent
NaCl 0.5 g~8.5 mMOsmotic Balance

NH

Cl
1.0 g ~19 mMIsotope Source
Glucose (Unlabeled)4.0 g0.4% w/vCarbon Source
MgSO

240 mg2 mMCofactor (ATP binding)
CaCl

11 mg0.1 mMMembrane Stability
Thiamine (Vit B1) 10 mg10 µg/mLEssential Vitamin
Trace Metals 1 mL (1000x)1xMetalloenzyme cofactors
Antibiotic As req.[2]1xPlasmid Maintenance
Preparation Logic (Expertise)
  • Salt Base (M9 Salts): Dissolve Na

    
    HPO
    
    
    , KH
    
    
    PO
    
    
    , and NaCl in 900 mL dH
    
    
    O. Autoclave.
  • Nitrogen Source: Add

    
    NH
    
    
    Cl to the salts before autoclaving or filter sterilize separately. Note: 1 g/L is sufficient for yields up to ~50-80 mg/L. For higher density fermentation, this must be increased.
  • Nutrient Additives (Post-Autoclave): Glucose, MgSO

    
    , CaCl
    
    
    , and Thiamine must be filter sterilized (0.22 µm) and added after the salts have cooled to <50°C.
    • Critical: Autoclaving glucose with phosphates causes Maillard reactions (browning), creating toxic byproducts and inhibiting growth.

    • Trace Metals: Use a fresh mix containing FeSO

      
      , ZnCl
      
      
      , CoCl
      
      
      , etc. Iron is critical. Old iron solutions oxidize to Fe
      
      
      (rust), becoming insoluble and starving the bacteria, leading to poor yields.

Expression Workflow: The "Adaptation" Protocol

Direct inoculation from rich media (LB) to Minimal Media (M9) often induces a long lag phase as cells metabolically reprogram. This protocol uses an adaptation step to ensure robust growth.

Workflow Diagram

GStartTransformation(Day 1)StarterM9 Starter Culture(5-10 mL, Overnight)Start->Starter Single ColonyScaleUpLarge Scale M9(1 L, Day 2)Starter->ScaleUp 1:100 DilutionInductionInduction(IPTG @ OD 0.7)ScaleUp->Induction Growth to OD600 ~0.7HarvestHarvest & LysisInduction->Harvest 18h @ 20°Cor 4h @ 37°C

Figure 1: Optimized workflow for

Step-by-Step Methodology
  • Transformation (Day 1): Transform expression plasmid into BL21(DE3). Plate on LB-Agar + Antibiotic. Incubate at 37°C overnight.

  • M9 Starter Culture (Day 1 Afternoon): Pick a single fresh colony and inoculate 10 mL of complete M9 media (containing

    
    N).
    
    • Why? This forces the bacteria to adapt their biosynthetic pathways to use ammonia as the sole nitrogen source while biomass is low.

    • Incubation: Shake at 37°C, 250 rpm overnight.

  • Inoculation (Day 2 Morning): Inoculate 1 L of fresh M9 media with the 10 mL overnight starter (1:100 ratio).

  • Growth Phase: Incubate at 37°C, 250 rpm. Monitor OD

    
    .
    
    • Expectation: Growth in M9 is slower than LB. Doubling time may be 40-60 mins.

  • Induction: When OD

    
     reaches 0.6 – 0.8 :
    
    • Cool culture to induction temperature (e.g., 20°C or 25°C).

    • Add IPTG (typically 0.5 – 1.0 mM).

    • Expert Tip: Lower temperatures (18-25°C) favor correct folding and solubility, reducing inclusion body formation.

  • Harvest:

    • For 37°C induction: Harvest after 3-4 hours.

    • For 20°C induction: Harvest after 16-20 hours (overnight).

    • Centrifuge (6,000 x g, 15 min), discard supernatant, and freeze pellet at -80°C.

NMR Sample Optimization

A perfect expression yields nothing if the NMR sample conditions are poor. The goal is to maximize signal-to-noise (S/N) and minimize relaxation rates.

The "Golden" NMR Buffer

Prepare the purified protein in the following buffer for standard HSQC:

ComponentConcentrationRationale
Na Phosphate 20 - 50 mMpH 6.0 - 6.8 . Phosphate has no protons to interfere with NMR signals.[3]
NaCl 50 - 100 mMKeep low. High salt (>150 mM) reduces probe "Q-factor" (sensitivity) and increases pulse lengths.
D

O
5% - 10%Required for the spectrometer "lock" signal.
DSS 0.2 mM(4,4-dimethyl-4-silapentane-1-sulfonic acid). Chemical shift reference (0.00 ppm). Preferred over TSP for proteins.
NaN

0.02%Sodium Azide. Prevents microbial growth during long acquisitions.
Protease Inhibitors CocktailCrucial for long-term stability (e.g., Roche cOmplete EDTA-free).
Critical Optimization Parameters
  • pH: Maintain pH < 7.0 (ideally 6.0-6.5).

    • Mechanism:[2] Amide protons exchange with solvent water.[4][5] This exchange is base-catalyzed.[4] At pH > 7.5, exchange is so fast that amide signals "bleach" out and disappear from the spectrum.

  • Concentration: Aim for 0.3 mM – 0.6 mM (approx 5-10 mg/mL for a 20kDa protein) for high-quality 2D HSQC in < 2 hours.

  • Volume: 500-550 µL for a standard 5mm NMR tube. Avoid air bubbles.

Quality Control & Troubleshooting

Interpreting the HSQC

After acquisition, assess the spectrum immediately.

  • Good Spectrum: Peaks are well-dispersed (spread out) in both

    
    H (6-10 ppm) and 
    
    
    N dimensions. Indicates a folded, structured protein.[1]
  • Molten Globule/Unfolded: Peaks are clustered in the center (8.0-8.5 ppm

    
    H). Indicates lack of tertiary structure.
    
  • Aggregation: Peaks are extremely broad or missing. Large aggregates tumble slowly, causing rapid T2 relaxation (line broadening).

Troubleshooting Decision Tree

TProblemProblem: Poor HSQC SpectrumCheck1Are peaks dispersed?Problem->Check1UnfoldedProtein Unfolded/Disordered.Action: Check buffer pH, salt,or re-design construct.Check1->UnfoldedNo (Clustered at 8ppm)Check2Are lines sharp?Check1->Check2YesAggregatedAggregation.Action: Lower conc., add L-Arg/L-Glu,or change pH.Check2->AggregatedNo (Broad)MissingMissing Peaks.Action: Check pH (too high?),conformational exchange?Check2->MissingSome MissingGoodProceed to 3D ExperimentsCheck2->GoodYes

Figure 2: Diagnostic logic for assessing protein quality via NMR.

Common Issues Table
IssueRoot CauseSolution
Low Yield in M9 Inefficient adaptation or trace metal depletion.Use fresh trace metals (especially Fe).[6] Use the "Adaptation" workflow (Section 4).
Broad Lines Aggregation or high molecular weight.Lower protein concentration.[4] Add 50mM L-Arg + 50mM L-Glu to buffer. Run NMR at higher temp (e.g., 35°C).
Missing Amides pH too high (fast exchange).Lower pH to 6.0 or 5.5.
Extra Peaks Impurities or multiple conformations.[1]Purify further (SEC). Check for cis/trans proline isomerization.

References

  • EMBL Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[3][6][7] Journal of Biomolecular NMR, 20(1), 71-75. (Standard for high-density labeling).

  • Paliy, O., & Gunasekera, T. S. (2007). Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources. Applied Microbiology and Biotechnology, 73(6), 1169-1172.
  • University of Cambridge. (n.d.). Troubleshooting 15N protein expression. Department of Biochemistry. Retrieved from [Link]

  • UConn Health. (n.d.). Protocol for minimal medium cell growths. NMR Structural Biology Facility. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Protein Expression for 15N Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isotopic labeling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing 15N-labeled proteins for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy. Low expression yields are a common and frustrating bottleneck in this process. This resource provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you maximize the yield of your target protein.

Introduction: The Challenge of Minimal Media

Producing isotopically labeled proteins requires growing expression hosts, typically E. coli, in minimal media. This defined medium contains a single nitrogen source (¹⁵NH₄Cl for 15N labeling) and a single carbon source (like ¹²C-glucose or ¹³C-glucose). Unlike rich media (e.g., LB), which provides a complex mixture of amino acids, vitamins, and nucleotides, minimal media forces the cell to synthesize all of its essential building blocks from scratch. This imposes a significant metabolic burden on the host cells, which often leads to slower growth and dramatically lower protein expression levels compared to what is observed in rich media.[1][2] Understanding and mitigating this metabolic burden is the key to successful 15N labeling.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial problems encountered during 15N labeling.

Q1: Why is my protein expression so much lower in M9 minimal media compared to LB?

A: This is the most common observation. The primary reason is the increased metabolic load on the E. coli host.[3] In rich media, the cell can directly import amino acids and other essential molecules. In M9 minimal media, it must expend significant energy and resources to synthesize all 20 amino acids from the provided glucose and ammonium chloride.[4] This diversion of resources away from general protein synthesis machinery and toward essential metabolite production directly impacts the yield of your specific recombinant protein.

Q2: My cells are growing extremely slowly or not at all in the M9 minimal medium. What should I check first?

A: First, confirm the integrity of all your stock solutions, especially the 5x M9 salts, MgSO₄, CaCl₂, and glucose. Ensure they were autoclaved or filter-sterilized correctly and are not contaminated.[5][6] Second, verify that you have supplemented the medium with essential vitamins like thiamine (Vitamin B1), as many common lab strains of E. coli are auxotrophic for it. Finally, ensure your preculture was grown correctly and that you are inoculating the minimal media with a healthy, actively growing culture.

Q3: I see a good cell pellet, but after lysis, I can't find my protein on an SDS-PAGE gel. Where did it go?

A: There are two main possibilities:

  • Extremely low or no expression: The protein was simply not produced in detectable amounts. This could be due to issues with your expression vector, codon bias, or protein toxicity.[7]

  • Inclusion bodies: The protein was expressed but misfolded and aggregated into insoluble inclusion bodies.[8] These are dense particles that will pellet with the cell debris during clarification of the lysate. To check for this, you should run a sample of the total cell lysate (before centrifugation) and a sample of the insoluble pellet on your SDS-PAGE gel.

Q4: Can I use auto-induction media for 15N labeling?

A: Yes, auto-induction media can be adapted for isotopic labeling and offer significant advantages, such as achieving high cell densities and removing the need to monitor OD for IPTG induction.[9][10] Commercially available kits and recipes exist that use ¹⁵NH₄Cl as the nitrogen source.[11] These systems are based on the differential metabolism of glucose, glycerol, and lactose to control the growth and induction phases automatically.[11]

In-Depth Troubleshooting Guides

When simple checks don't solve the problem, a more systematic approach is required. This section is organized by the stage of the experiment where the issue is observed.

Logical Troubleshooting Workflow

This flowchart provides a high-level overview of the troubleshooting process. Start at the top and follow the path that corresponds to your experimental outcome.

TroubleshootingWorkflow Start Start: Low/No 15N Protein Yield CheckGrowth Are cells growing to an adequate OD600 (e.g., >1.0 in shake flask)? Start->CheckGrowth CheckExpression Is a protein band of the correct size visible on SDS-PAGE (total lysate)? CheckGrowth->CheckExpression Yes GrowthIssues Troubleshoot Media & Growth Conditions CheckGrowth->GrowthIssues No CheckSolubility Is the protein in the soluble fraction after cell lysis? CheckExpression->CheckSolubility Yes ExpressionIssues Troubleshoot Gene & Induction CheckExpression->ExpressionIssues No Success Protein is Soluble and Expressed. Proceed to Purification. CheckSolubility->Success Yes SolubilityIssues Troubleshoot Protein Folding & Solubility CheckSolubility->SolubilityIssues No (Inclusion Bodies) PurificationIssues Troubleshoot Purification Protocol Success->PurificationIssues Low yield after purification GrowthIssues->CheckGrowth Re-evaluate ExpressionIssues->CheckExpression Re-evaluate SolubilityIssues->CheckSolubility Re-evaluate

Sources

Technical Support Center: Optimizing Metabolic Labeling with ¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Maximizing Efficiency and Troubleshooting Common Issues

Welcome to the technical support center for ¹⁵N metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling for quantitative proteomics and other applications. Here, we will delve into the critical factors that govern the efficiency of ¹⁵N incorporation, provide in-depth troubleshooting for common experimental hurdles, and offer detailed protocols for various model systems.

Introduction to ¹⁵N Metabolic Labeling

Metabolic labeling with stable isotopes, such as ¹⁵N, is a powerful technique for the quantitative analysis of proteins and their turnover.[1][2] The principle is elegantly simple: cells are cultured in a medium where the sole nitrogen source is enriched with the heavy isotope ¹⁵N. As the cells grow and synthesize new proteins, this heavy nitrogen is incorporated into the amino acids, effectively "weighing down" the entire proteome. When a ¹⁵N-labeled sample is mixed with an unlabeled (¹⁴N) control sample, the relative abundance of proteins can be accurately determined by mass spectrometry, as chemically identical peptides will exhibit a predictable mass shift based on the number of nitrogen atoms they contain.[3][4]

However, achieving complete and consistent labeling is paramount for accurate quantification and can be influenced by a multitude of factors.[5] This guide will equip you with the knowledge to navigate these challenges and ensure the success of your ¹⁵N labeling experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during ¹⁵N metabolic labeling experiments in a direct question-and-answer format.

Low Labeling Efficiency

Q: My ¹⁵N incorporation efficiency is consistently below 95%. What are the primary causes and how can I improve it?

A: Achieving high labeling efficiency (ideally >97-98.5%) is crucial for accurate quantification and confident peptide identification.[5][6] Several factors can contribute to low incorporation:

  • Purity of the ¹⁵N Source: The isotopic purity of the ¹⁵N-labeled nitrogen salt (e.g., ¹⁵NH₄Cl or K¹⁵NO₃) is a critical starting point. Always use a source with >99% purity to minimize competition from ¹⁴N isotopes.[5][6]

  • Insufficient Labeling Time: Complete replacement of ¹⁴N with ¹⁵N requires a sufficient number of cell divisions to dilute the existing ¹⁴N-containing protein pool. The required duration varies significantly between organisms. For rapidly dividing organisms like E. coli, a few generations may be sufficient. However, for slower-growing cells or whole organisms, the labeling time can be much longer. For example, it is recommended to grow Arabidopsis for at least 14 days to achieve high labeling efficiency.[5]

  • Suboptimal Cell Health and Growth Rate: Cells that are stressed or growing slowly will have a reduced rate of protein synthesis, leading to slower incorporation of ¹⁵N. Ensure your cells are in the logarithmic growth phase and that the labeling medium is not causing toxicity or nutrient deprivation. Leaky expression of a toxic protein can also slow cell growth and hinder labeling.[7]

  • Contamination with ¹⁴N Sources: Any source of ¹⁴N in your culture system will compete with the ¹⁵N label and reduce incorporation efficiency. Common culprits include:

    • Inadequately dialyzed fetal bovine serum (FBS) in mammalian cell culture.

    • Complex media components like yeast extract or peptone that have not been fully replaced with their ¹⁵N-labeled counterparts.

    • Carryover of unlabeled amino acids from the initial culture.

Troubleshooting Steps:

  • Verify the Purity of Your ¹⁵N Source: Check the certificate of analysis for your ¹⁵N-labeled compound.

  • Optimize Labeling Duration: Perform a time-course experiment to determine the optimal labeling time for your specific cell type or organism to reach >98% incorporation.

  • Monitor Cell Health: Regularly check cell viability and morphology during the labeling process. If you observe signs of stress, consider optimizing the culture conditions.

  • Eliminate ¹⁴N Contamination: Use highly purified reagents and, for mammalian cells, ensure your FBS is thoroughly dialyzed. When switching to labeling medium, wash the cells thoroughly to remove any residual ¹⁴N-containing medium.

Cell Growth and Viability Issues

Q: My cells grow significantly slower in the ¹⁵N minimal medium. Is this normal, and how does it impact my experiment?

A: It is not uncommon for cells, particularly those accustomed to rich media, to exhibit a slower growth rate when switched to a minimal medium containing ¹⁵N salts as the sole nitrogen source. This is because the cells must synthesize all their amino acids de novo, which can be metabolically demanding.

While a modest decrease in growth rate is often acceptable, a significant reduction can negatively impact your experiment by:

  • Prolonging the required labeling time.

  • Introducing physiological stress that could alter the proteome you intend to study.

  • Reducing the final protein yield.

Solutions:

  • Adaptation Phase: Gradually adapt your cells to the minimal medium over several passages before introducing the ¹⁵N label. This allows the cells to adjust their metabolic pathways.

  • Supplementation with ¹⁵N-labeled Amino Acids: For cell lines that struggle in minimal media, such as many mammalian cell lines, using a ¹⁵N-labeled amino acid mixture or a complete ¹⁵N-labeled cell culture medium is a better approach.[8]

  • Optimize Culture Conditions: Ensure other media components (carbon source, salts, pH) are optimal for your specific cell line in the minimal medium.

Metabolic Scrambling of Amino Acids

Q: I'm performing selective amino acid labeling with ¹⁵N, but I'm seeing the label appear in other amino acids. What is happening and how can I minimize it?

A: This phenomenon is known as "metabolic scrambling." It occurs when the cell metabolizes the ¹⁵N-labeled amino acid you provided and uses the ¹⁵N to synthesize other amino acids.[9] This can complicate the analysis of experiments designed to probe specific amino acid metabolism or protein structures.

Causality: Amino acid biosynthesis pathways are interconnected. The nitrogen from one amino acid can be transferred to an α-keto acid to form a different amino acid through the action of aminotransferases.

Amino Acids Prone to Scrambling: In E. coli, amino acids like leucine, isoleucine, tyrosine, phenylalanine, threonine, valine, and alanine are more prone to ¹⁵N scrambling.[9]

Mitigation Strategies:

  • Use Auxotrophic Strains: Employing E. coli strains that are auxotrophic for the amino acid you are labeling can reduce scrambling, as the cell is unable to synthesize it.

  • Inhibition of Aminotransferases: While not a common practice due to potential off-target effects, in specific cases, inhibitors of key aminotransferases could be used.

  • Labeling with ¹³C: Carbonyl ¹³C atoms experience less isotopic scrambling than main-chain ¹⁵N atoms, making ¹³C-labeling a viable alternative for certain applications.[9]

Quantification and Data Analysis

Q: How do I accurately determine the ¹⁵N incorporation efficiency?

A: Accurate determination of labeling efficiency is crucial for correcting quantitative data. This is typically done by mass spectrometry:

  • Analyze a ¹⁵N-labeled sample by LC-MS/MS.

  • Identify several abundant peptides from different proteins.

  • Examine the isotopic distribution of these peptides in the MS1 spectrum. Incomplete labeling will result in a distribution of peaks corresponding to the unlabeled, partially labeled, and fully labeled peptide.

  • Compare the experimental isotopic pattern to theoretical profiles at different enrichment rates. Software tools like Protein Prospector can be used for this comparison.[5][10] The M-1/M peak ratio is particularly sensitive to labeling efficiency and can be used for calculation.[6][10]

Experimental Protocols

Here we provide detailed, step-by-step protocols for ¹⁵N metabolic labeling in common model systems.

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is suitable for most E. coli expression strains.

Materials:

  • M9 minimal medium components

  • ¹⁵NH₄Cl (isotopic purity >99%)

  • Glucose (or other carbon source)

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain transformed with the plasmid of interest

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1L of 1x M9 salts solution containing all necessary components except the nitrogen source. Autoclave to sterilize.

  • Prepare Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of your E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium (Optional but Recommended): a. Pellet the overnight culture by centrifugation. b. Resuspend the cell pellet in 10 mL of M9 minimal medium containing unlabeled NH₄Cl. c. Grow for 4-6 hours at 37°C to adapt the cells to the minimal medium.

  • Inoculate ¹⁵N Labeling Culture: a. To 1L of sterile M9 minimal medium, add sterile glucose, trace elements, MgSO₄, CaCl₂, and 1 g of ¹⁵NH₄Cl. b. Inoculate with the adapted starter culture.

  • Growth and Induction: a. Grow the culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. b. Monitor the optical density at 600 nm (OD₆₀₀). c. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvesting: a. Continue to grow the culture for the desired expression time (typically 3-16 hours). b. Harvest the cells by centrifugation at 4°C. c. The cell pellet can be stored at -80°C until purification.

Protocol 2: Uniform ¹⁵N Labeling in Pichia pastoris

This protocol is for the methylotrophic yeast Pichia pastoris.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • ¹⁵N Ammonium sulfate ((¹⁵NH₄)₂SO₄, isotopic purity >99%)

  • Glycerol

  • Methanol

  • Biotin

Procedure:

  • Prepare Inoculum: Grow a starter culture of P. pastoris in BMGY medium (Buffered Glycerol-complex Medium) overnight.

  • Prepare Labeling Medium: Prepare BMMY medium (Buffered Methanol-complex Medium) using YNB without amino acids and ammonium sulfate. Add 0.5% to 1% (w/v) of (¹⁵NH₄)₂SO₄ as the sole nitrogen source.

  • Glycerol Fed-Batch Phase: a. Inoculate a fermenter containing a defined buffered glycerol medium with the starter culture. b. Grow the culture until the glycerol is depleted, which is indicated by a sharp increase in dissolved oxygen.

  • ¹⁵N Labeling and Induction: a. An economical approach is to add the ¹⁵N ammonium sulfate a few hours (e.g., 6 hours) before the methanol induction phase to achieve high incorporation.[11] b. Induce protein expression by adding methanol to the culture. Maintain the methanol concentration at the optimal level for your expression system.

  • Harvesting: a. Continue the fermentation for the desired expression period. b. Harvest the cells by centrifugation.

Protocol 3: Uniform ¹⁵N Labeling in HEK293 Cells

This protocol is for suspension cultures of HEK293 cells.

Materials:

  • HEK293 suspension cells

  • Culture medium without amino acids (e.g., V3 medium without yeast extract)

  • ¹⁵N-labeled yeast extract or a mixture of ¹⁵N-labeled amino acids

  • Sterile centrifuge tubes and flasks

Procedure:

  • Cell Expansion: Expand HEK293 cells in their standard, unlabeled culture medium until you have a sufficient cell number for your experiment. Ensure the cells are in the logarithmic growth phase with high viability (>98%).[8]

  • Amino Acid Starvation: a. Transfer the cells to a sterile centrifuge tube and pellet them by gentle centrifugation (e.g., 125 x g for 3 minutes at 37°C).[8] b. Resuspend the cell pellet in a culture medium lacking amino acids (e.g., V3 medium without yeast extract).[8] c. Incubate the cells for 16 hours to allow for the consumption of intracellular pools of unlabeled amino acids.[8]

  • ¹⁵N Labeling: a. Pellet the cells again by gentle centrifugation. b. Resuspend the cells in the labeling medium, which is the amino acid-free medium supplemented with the ¹⁵N-labeled yeast extract or ¹⁵N-labeled amino acid mixture.

  • Protein Expression and Harvesting: a. If you are expressing a recombinant protein, transfect the cells at this stage. b. Continue the culture for the desired labeling and expression period (typically 48-72 hours). c. Harvest the cells by centrifugation.

Data Summary and Comparison

The efficiency and duration of ¹⁵N labeling can vary significantly across different expression systems. The following table provides a general comparison.

Expression SystemTypical ¹⁵N SourceTypical Labeling TimeExpected EfficiencyKey Considerations
E. coli ¹⁵NH₄Cl4-16 hours post-induction>98%Relatively fast and cost-effective. Auxotrophic strains can be used to prevent amino acid scrambling.
Yeast (P. pastoris) (¹⁵NH₄)₂SO₄24-72 hours post-induction>98%High cell densities can be achieved in fermenters, leading to high protein yields.
Mammalian Cells (HEK293) ¹⁵N-labeled amino acids48-72 hours>95%Slower growth and more complex media requirements. Dialyzed serum is essential to avoid ¹⁴N contamination.
Plants (Arabidopsis) K¹⁵NO₃~14 days93-99%Long labeling times are required due to slower growth. Labeling for an entire generation may be necessary.[5]

Visualizing Workflows and Concepts

General Workflow for ¹⁵N Metabolic Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis start Start with unlabeled cell culture switch_media Switch to 15N medium start->switch_media Adaptation (optional) prep_media Prepare 15N-labeled medium prep_media->switch_media cell_growth Cell growth and protein synthesis switch_media->cell_growth induction Induce protein expression (if applicable) cell_growth->induction harvest Harvest cells induction->harvest mix Mix 14N and 15N samples harvest->mix ms_analysis LC-MS/MS analysis mix->ms_analysis quant Data analysis and quantification ms_analysis->quant

Caption: A generalized workflow for a typical ¹⁵N metabolic labeling experiment.

Troubleshooting Low ¹⁵N Incorporation

G q_node q_node a_node a_node start Low 15N Incorporation (<95%) q1 Is 15N source >99% pure? start->q1 a1_no Action: Obtain high-purity 15N salt q1->a1_no No q2 Is labeling time sufficient? q1->q2 Yes end_node Re-evaluate incorporation a1_no->end_node a2_no Action: Perform time-course experiment q2->a2_no No q3 Is cell growth optimal? q2->q3 Yes a2_no->end_node a3_no Action: Optimize culture conditions q3->a3_no No q4 Potential 14N contamination? q3->q4 Yes a3_no->end_node a4_yes Action: Use dialyzed serum, wash cells thoroughly q4->a4_yes Yes q4->end_node No a4_yes->end_node G n1 15N-Labeled Amino Acid (e.g., Leucine) n2 Cellular Amino Acid Pool n1->n2 Uptake n3 Protein Synthesis n2->n3 Direct Incorporation n5 Amino Acid Catabolism n2->n5 Metabolism n4 15N-Labeled Protein n3->n4 n6 15N-Ammonia Pool n5->n6 Nitrogen Release n7 Amino Acid Biosynthesis n6->n7 Transamination n8 Other 15N-Labeled Amino Acids (e.g., Alanine) n7->n8 n8->n3 Scrambled Incorporation

Caption: The metabolic pathways leading to amino acid scrambling.

References

  • Shrestha, R., Reyes, A. V., Baker, P. R., Wang, Z.-Y., Chalkley, R. J., & Xu, S.-L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org. [Link]

  • Shrestha, R., Reyes, A. V., Baker, P. R., Wang, Z.-Y., Chalkley, R. J., & Xu, S.-L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 832562. [Link]

  • Gass, J. N., et al. (2024). Human Cells for Human Proteins: Isotope labeling in mammalian cells for functional NMR studies of disease-relevant proteins. bioRxiv. [Link]

  • Shrestha, R., Reyes, A. V., Baker, P. R., Wang, Z.-Y., Chalkley, R. J., & Xu, S.-L. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • McClatchy, D. R., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of the American Society for Mass Spectrometry, 18(10), 1840–1847. [Link]

  • Krijgsveld, J., et al. (2003). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics, 2(10), 1231-1243. [Link]

  • Hsu, J.-L., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 34(10), 2145-2160. [Link]

  • Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current protocols in cell biology, Chapter 7, Unit 7.1. [Link]

  • Yang, Y., Schrand, N., & Sha, M. (2020). A Guide to Pichia pastoris Fermentation in Single-Use Stirred-Tank Bioreactors. Eppendorf Short Protocol No. 38. [Link]

  • Guerois, R., et al. (2002). NMR Monitoring of Accumulation and Folding of 15N-Labeled Protein Overexpressed in Pichia pastoris. Journal of Biomolecular NMR, 23(1), 53-59. [Link]

  • Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13. [Link]

  • Rodriguez, E., & Krishna, N. R. (2001). An economical method for (15)N/(13)C isotopic labeling of proteins expressed in Pichia pastoris. Journal of biochemistry, 130(1), 19–22. [Link]

  • Subedi, A., et al. (2024). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. bioRxiv. [Link]

  • Taubert, M., et al. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and bioanalytical chemistry, 405(16), 5425–5430. [Link]

  • Griffiths, J. B. (1972). The effect of cell population density on nutrient uptake and cell metabolism: a comparative study of human diploid and heteroploid cell lines. Journal of cell science, 10(2), 515–524. [Link]

  • Gauthier, M. A., & Tirelli, N. (2008). Metabolic labeling of proteins for proteomics. Current opinion in biotechnology, 19(5), 498–503. [Link]

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Protein science : a publication of the Protein Society, 18(5), 936–948. [Link]

  • Neurohr, G. E., & Amon, A. (2020). Relevance and regulation of cell density. Current genetics, 66(1), 31–37. [Link]

  • Macher, B. A., et al. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 161–173. [Link]

  • Bill, R. M. (2014). Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments. Frontiers in microbiology, 5, 56. [Link]

  • Gauthier, M. A., & Tirelli, N. (2008). Metabolic labeling of proteins for proteomics. Current opinion in biotechnology, 19(5), 498–503. [Link]

  • Takeda, M., et al. (2021). Amino acid metabolic pathways and the different enzymatic stages of the α-PET labeling method. ResearchGate. [Link]

  • Bill, R. M. (2014). Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments. Frontiers in microbiology, 5, 56. [Link]

  • LibreTexts. (2024). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • Dieterich, D. C., et al. (2006). Cell-Selective Metabolic Labeling of Proteins. Angewandte Chemie International Edition, 45(32), 5301-5304. [Link]

  • Sugiki, T., et al. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(26), 3576–3589. [Link]

  • Zlotek-Zlotkiewicz, E., et al. (2015). The uniformity and stability of cellular mass density in mammalian cell culture. Frontiers in physics, 3, 76. [Link]

  • Genentech. (2025). Continuous secretory production in E. coli enables scalable, high-titer manufacturing of active recombinant endonucleases. bioRxiv. [Link]

  • Batey, R. T., et al. (1995). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic acids research, 23(23), 4783–4790. [Link]

  • Tripathi, N. K., & Shrivastava, A. (2023). Advances in Escherichia coli-Based Therapeutic Protein Expression: Mammalian Conversion, Continuous Manufacturing, and Cell-Free Production. Bioengineering (Basel, Switzerland), 10(4), 481. [Link]

  • Signer, R. A. J., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature protocols, 9(6), 1429–1444. [Link]

Sources

Validation & Comparative

Comparing 15N labeling with other isotopic labeling methods like 13C or 2H.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotope Decision Matrix

In the fields of structural biology, metabolomics, and drug development, the choice of stable isotope—Nitrogen-15 (


N), Carbon-13 (

C), or Deuterium (

H)—is dictated by the specific physical properties of the nucleus and the biological question at hand.

While


N labeling  serves as the fundamental entry point for protein NMR and a cost-effective method for global proteome quantification, it lacks the sensitivity and dispersion required for complex metabolic flux analysis or side-chain assignment, where 

C
is the gold standard. Deuterium (

H)
occupies a unique niche: it is primarily used to suppress signal (NMR relaxation) or alter reaction kinetics (DMPK), rather than to generate a signal itself.

Quick Comparison Table: Isotope Suitability

Feature

N (Nitrogen-15)

C (Carbon-13)

H (Deuterium)
Primary Utility Protein Backbone NMR, Global ProteomicsMetabolic Flux (MFA), Side-chain NMRSignal Simplification (NMR), ADME (Kinetic Isotope Effect)
NMR Sensitivity Low (

= -2.[1][2]71)
Moderate (

= 6.73)
Very Low (Quadrupolar)
Cost Efficiency High (Cheapest tracer)Moderate to LowHigh (Solvent) / Low (Specific precursors)
Key Limitation Limited dispersion; backbone onlySignal overlap;

C-

C coupling
Loss of proton information

Part 1: Fundamental Physics & Detection Logic

To understand the experimental utility of these isotopes, one must first compare their nuclear magnetic resonance (NMR) properties and mass spectrometry (MS) behavior.

NMR Sensitivity and Gyromagnetic Ratio

The sensitivity of an NMR active nucleus depends on its gyromagnetic ratio (


) and natural abundance.[1]
  • 
    H (Reference):  High sensitivity, narrow chemical shift range.
    
  • 
    C: 
    
    
    
    1.6% sensitivity of
    
    
    H. Large chemical shift dispersion (0-200 ppm) makes it ideal for resolving complex structures.
  • 
    N: 
    
    
    
    0.1% sensitivity of
    
    
    H. Negative
    
    
    requires specific pulse sequences (INEPT) to transfer magnetization from protons to be detectable.
Mass Spectrometry Shift
  • 
    N:  Introduces a mass shift of +1 Da per nitrogen. In proteins, this results in a variable mass shift depending on the amino acid sequence (e.g., Arginine has 4 nitrogens, Leucine has 1).
    
  • 
    C:  Introduces +1 Da per carbon. Since carbon backbones are universal, this provides a more predictable mass envelope but requires expensive uniformly labeled substrates (e.g., U-
    
    
    
    C Glucose).
  • SILAC (Hybrid): Uses specific amino acids (Lysine/Arginine) labeled with both

    
    C and 
    
    
    
    N to create precise, fixed mass offsets (e.g., Lys8 =
    
    
    Da).

Part 2: Application-Specific Comparisons

Domain A: Structural Biology (Protein NMR)

The Standard:


N HSQC 
The 

H-

N Heteronuclear Single Quantum Coherence (HSQC) spectrum is the "fingerprint" of a protein. Every amide bond (backbone) yields one peak.
  • Why

    
    N?  It provides the simplest view of the protein state (folded vs. unfolded) and ligand binding (chemical shift perturbation).
    
  • Limitation: It tells you that a change occurred, but not what residue is involved without further assignment.

The Expander:


C 
To assign the peaks in an HSQC, you need 

C. Triple-resonance experiments (HNCA, HNCO) transfer magnetization through the C

and C=O carbons to link peptide fragments.

The Enabler:


H (Deuteration) 
For proteins 

kDa, the slow tumbling rate causes rapid transverse relaxation (

), broadening lines until they disappear.
  • Mechanism: Replacing

    
    H with 
    
    
    
    H reduces dipolar relaxation interactions.
  • TROSY Effect: Transverse Relaxation-Optimized Spectroscopy (TROSY) coupled with deuteration allows NMR analysis of complexes up to 100 kDa or larger.

NMR_Strategy Protein Protein Sample Size_Small < 20 kDa Protein->Size_Small Size_Med 20 - 30 kDa Protein->Size_Med Size_Large > 30 kDa Protein->Size_Large N15 Uniform 15N (HSQC Fingerprint) Size_Small->N15 Sufficient C13 Uniform 13C + 15N (Backbone Assignment) Size_Med->C13 Required H2 Deuteration (2H) + 13C + 15N (TROSY / Dynamics) Size_Large->H2 Critical N15->C13 If assignment needed

Figure 1: Decision logic for isotopic labeling in Protein NMR based on molecular weight.

Domain B: Metabolomics & Fluxomics[3][4]

C-MFA (The Gold Standard) 
Metabolic Flux Analysis (MFA) relies almost exclusively on 

C.[3]
  • Reason: Carbon is the backbone of all metabolites. Feeding cells [1,2-

    
    C]-Glucose creates specific isotopomer patterns in downstream metabolites (pyruvate, oxaloacetate) that mathematically constrain the flux model.
    
  • 
    N Role:  Limited to nitrogen-specific pathways (Urea cycle, Nucleotide synthesis). It cannot trace the central energy metabolism (TCA cycle) effectively because the nitrogen atoms do not traverse the carbon skeleton rearrangements.
    

Emerging Technique:


C/

N Co-labeling
Recent advances use dual labeling to resolve pathways where carbon flux is ambiguous. For example, distinguishing between de novo nucleotide synthesis vs. salvage pathways often requires tracking both the carbon ribose source and the nitrogen base source simultaneously.
Domain C: Drug Development (DMPK)

The Deuterium Switch (


H) 
In drug discovery, 

H is used to alter the molecule's properties, not just trace it.[4]
  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Replacing a metabolic "soft spot" (e.g., a methyl group prone to oxidation) with deuterium can significantly slow down metabolism (CYP450 degradation), extending the drug's half-life (

    
    ).
    
  • 
    C vs. 
    
    
    
    C/
    
    
    N:
    For ADME (Absorption, Distribution, Metabolism, Excretion) studies, radioactive
    
    
    C is still preferred for mass balance studies (tracing 100% of drug-related material). Stable isotopes (
    
    
    C/
    
    
    N) are used for metabolite identification via high-resolution MS.

Part 3: Experimental Protocol

Protocol: High-Yield Uniform N Labeling of Recombinant Proteins in E. coli

This protocol utilizes a modified M9 minimal medium to achieve high cell density and >98% incorporation of


N.

Reagents:

  • 
    N Source: 
    
    
    
    NH
    
    
    Cl (Ammonium Chloride, >98% atom).
  • Carbon Source: Unlabeled Glucose (for

    
    N only) or U-
    
    
    
    C Glucose (for double labeling).
  • Base Media: 5x M9 Salts (Na

    
    HPO
    
    
    
    , KH
    
    
    PO
    
    
    , NaCl).

Step-by-Step Methodology:

  • Pre-Culture (Adaptation Phase):

    • Inoculate a single colony into 5 mL LB media. Grow for 4-6 hours.

    • Transfer 100

      
      L into 10 mL of M9 Minimal Media  (containing 1 g/L 
      
      
      
      NH
      
      
      Cl and 4 g/L Glucose).
    • Critical Step: Incubate overnight at 37°C. This adapts the bacteria to the minimal nutrient environment, reducing lag time in the main culture.

  • Main Culture:

    • Inoculate 1 L of fresh M9 media (with

      
      N) with the 10 mL overnight adaptation culture.
      
    • Grow at 37°C until OD

      
       reaches 0.6 – 0.8.
      
  • Induction:

    • Cool culture to 18-25°C (optional, improves solubility).

    • Add IPTG (final conc. 0.5 - 1.0 mM).[5]

    • Incubate for 12-16 hours.

  • Harvest & Validation:

    • Centrifuge at 5,000 x g for 15 mins.

    • QC Check: Analyze a small aliquot of purified protein by Mass Spectrometry.

    • Success Criteria: The mass spectrum should show a shift corresponding to the number of nitrogens in the sequence

      
       1 Da, with <1% unlabeled species remaining.
      

Workflow Start E. coli Colony Adapt Adaptation Culture (5mL M9 + 15N) Start->Adapt Inoculate ScaleUp Main Culture (1L) (M9 + 15NH4Cl) Adapt->ScaleUp Transfer Induce Induction (IPTG) OD600 = 0.7 ScaleUp->Induce Growth Harvest Harvest & Lysis Induce->Harvest Expression QC QC: Mass Spec Check Mass Shift Harvest->QC Purify

Figure 2: Workflow for uniform 15N labeling in E. coli expression systems.

References

  • Protein Labeling in Escherichia coli with

    
    H, 
    
    
    
    C and
    
    
    N.
    Source: NIST / Kelman, Z. & Reddy, P.T.[6] URL:[Link]
  • Bayesian multi-model-based

    
    C
    
    
    
    N-metabolic flux analysis.
    Source: bioRxiv (2022) URL:[7][Link]
  • Quantitative Comparison of Proteomes Using SILAC. Source: Current Protocols in Protein Science / NIH URL:[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Source: Future Medicinal Chemistry / NIH URL:[Link]

  • A simple protocol for expression of isotope-labeled proteins in Escherichia coli. Source: Journal of Biomolecular NMR / NIH URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling GLYCINE-N-T-BOC (15N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

GLYCINE-N-T-BOC (15N) (N-(tert-Butoxycarbonyl)glycine-15N) is a high-value, stable isotope-labeled amino acid derivative used primarily in NMR structural studies and solid-phase peptide synthesis (SPPS).

Critical Distinction: While labeled "15N," this material is a stable isotope and is NON-RADIOACTIVE . It does not require RSO (Radiation Safety Officer) clearance or Geiger counter monitoring.

However, operational safety for this compound is two-fold:

  • Personal Safety: Protecting the operator from chemical irritation (Skin/Eye/Respiratory).

  • Asset Safety: Protecting the reagent from moisture hydrolysis (Boc-cleavage) and physical loss (static dispersion), which represents a significant financial risk due to isotopic enrichment costs.

Risk Profile & Hazard Analysis
Hazard CategoryClassificationDescription
Health (GHS) Irritant H319: Causes serious eye irritation.H315: Causes skin irritation.H335: May cause respiratory irritation.
Physical Static Sensitivity Boc-protected amino acids are prone to high static charge buildup, leading to "flying powder" during weighing.
Chemical Acid Labile The tert-butyloxycarbonyl (Boc) group is acid-sensitive. Exposure to acidic fumes will degrade the reagent.
Solvent Downstream Risk Often solubilized in DCM (Dichloromethane) or DMF (Dimethylformamide), which penetrate standard nitrile gloves rapidly.
Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient when moving from solid handling to solution-phase synthesis due to the aggressive solvents required for Boc-chemistry.

Protection ZonePPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles Safety glasses with side shields are the minimum, but goggles are required if handling >1g of fine powder to prevent dust entry into the lacrimal duct.
Respiratory Fume Hood (Primary) Do not use N95s as a substitute for a hood. Handling must occur inside a certified chemical fume hood to capture potential dust and solvent vapors.
Dermal (Solid) Nitrile Gloves (Standard) 4-8 mil thickness. Sufficient for dry powder handling.
Dermal (Solution) Laminate / Double-Glove Once dissolved in DCM or DMF : Standard nitrile degrades in <2 minutes. Use Silver Shield® (Laminate) or double-glove (Nitrile over PE) to prevent skin absorption.
Body Cotton Lab Coat 100% Cotton preferred over polyester blends to reduce static electricity generation near the dry powder.
Operational Protocol: Loss-Prevention Weighing

Objective: Transfer 15N-Glycine quantitatively without static dispersion or moisture contamination.

Phase 1: Preparation
  • Equilibration: Remove the reagent container from cold storage (usually 2-8°C) and allow it to reach room temperature before opening.

    • Why? Opening a cold bottle introduces condensation, which hydrolyzes the Boc-group and clumps the powder.

  • Static Neutralization: Place an ionizing fan or Polonium-210 anti-static strip inside the balance draft shield.

    • Why? Boc-Gly-OH is a fluffy, crystalline powder. Without ionization, the powder will repel from the spatula and adhere to the balance walls, causing significant financial loss.

Phase 2: The "Safe-Transfer" Workflow

G Storage Cold Storage (2-8°C) Equil Equilibration (30 mins @ RT) Storage->Equil Prevent Condensation Open Desiccator/Hood Opening Equil->Open Dry Env. Static Static Neutralization (Ionizer) Open->Static Before Spatula Contact Weigh Weighing (Microbalance) Static->Weigh Zero Loss Solubilize Solubilization (DMF/DCM) Weigh->Solubilize Immediate Use

Figure 1: Loss-prevention workflow for handling static-sensitive 15N reagents.

Phase 3: Solubilization & Synthesis
  • Solvent Choice: Typically dissolved in DMF or DCM/TFA mixtures.

  • Glove Change: Immediately upon introducing solvent, switch to chemical-resistant glove protocols (see PPE Matrix).

  • Vessel: Use glass or polypropylene. Avoid polystyrene if using DCM, as it will dissolve the container.

Emergency Response & Spills

Scenario A: Dry Powder Spill

  • Do NOT use a wet paper towel initially. This will turn the valuable isotope into a sticky paste that is difficult to recover or clean.

  • Action:

    • Isolate the area to prevent tracking.

    • Use a dry brush and dustpan (dedicated for chemical use) or a HEPA-filtered vacuum.

    • If recovery is impossible, wipe the residue with a damp paper towel and dispose of it as solid chemical waste.

Scenario B: Eye Contact

  • Action: Flush immediately with tepid water for 15 minutes. Hold eyelids open.

  • Note: Boc-Glycine is acidic.[1] Immediate irrigation is critical to prevent corneal clouding.

Spill Start Spill Detected Type Identify State Start->Type Dry Dry Powder Type->Dry Wet Solution (DCM/DMF) Type->Wet ActionDry 1. Dry Brush/HEPA 2. Wet Wipe Final Clean Dry->ActionDry ActionWet 1. Absorbent Pads 2. Fume Hood Ventilation 3. Double Glove Cleanup Wet->ActionWet

Figure 2: Decision matrix for spill response based on physical state.

Disposal & Environmental Compliance
  • Non-Radioactive: Do NOT dispose of in radioactive waste bins. This causes expensive false alarms at waste processing facilities.

  • Solid Waste: Dispose of in "Solid Organic/Hazardous Waste" container.

  • Liquid Waste:

    • If dissolved in DMF/DCM: "Halogenated Organic Waste" stream.

    • If dissolved in water/methanol: "Non-Halogenated Organic Waste" stream.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: Boc-Gly-OH-15N. Merck KGaA.

  • Cambridge Isotope Laboratories. (2023). Safety Data Sheet: Glycine (15N, 98%). CIL.

  • Fisher Scientific. (2023). Boc-Glycine Safety Data Sheet. Thermo Fisher Scientific.[2]

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.